6-Chloro-3-fluoro-2-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-fluoro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-4-2-1-3(7)5(8)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINXERMPCQJEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-36-1 | |
| Record name | 6-Chlorol-3-fluoro-2-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-3-fluoro-2-iodopyridine CAS number and properties
An In-Depth Technical Guide to 6-Chloro-3-fluoro-2-iodopyridine: A Keystone Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. These motifs are instrumental in modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, polysubstituted pyridines are of paramount importance. This guide provides a comprehensive technical overview of this compound, a highly functionalized pyridine derivative that serves as a versatile and powerful building block for researchers, scientists, and drug development professionals. Its unique arrangement of three distinct halogen atoms offers a platform for selective, sequential chemical modifications, unlocking pathways to complex molecular architectures and novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a trifunctionalized pyridine ring system. The presence of chloro, fluoro, and iodo substituents at specific positions imparts distinct reactivity profiles, making it an exceptionally valuable intermediate in organic synthesis.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Structure of this compound
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1211590-36-1 | [1] |
| Molecular Formula | C₅H₂ClFIN | [2] |
| Molecular Weight | 257.43 g/mol | [2] |
| Appearance | Solid | |
| SMILES | ClC1=NC(F)=C(I)C=C1 | |
| InChI Key | IKAVUIBZHFWOHF-UHFFFAOYSA-N |
Note: Some properties are based on the closely related isomer 6-Chloro-2-fluoro-3-iodopyridine due to limited data on the specified compound.
Synthesis and Mechanistic Considerations
A likely approach would start from a commercially available chlorofluoropyridine. The introduction of the iodine at the 2-position can be achieved through a directed ortho-metalation/iodination sequence.
Proposed Experimental Protocol:
-
Starting Material: Begin with 2-chloro-5-fluoropyridine.
-
Directed Metalation: Dissolve the starting material in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium. The ortho-directing ability of the chloro and fluoro groups, combined with the acidity of the proton at C6, would likely favor deprotonation at this position. However, to achieve iodination at the 2-position, a "halogen dance" rearrangement might be induced, or an alternative starting material like 6-chloro-3-fluoropyridine would be necessary, followed by lithiation at the 2-position. A more direct route would involve the lithiation of 2-chloro-5-fluoropyridine at the 6-position, followed by a subsequent functionalization and rearrangement, or starting from a precursor that already has the desired substitution pattern.[3][5]
-
Iodination: After stirring for a suitable period to ensure complete metalation, a solution of iodine (I₂) in THF is added dropwise to the reaction mixture. The organolithium intermediate will react with the iodine to form the C-I bond.[4]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified using column chromatography on silica gel.[4][6]
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Strategic Applications in Synthesis
The true value of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective, site-specific modifications, making it a powerful scaffold in molecular construction.
-
C-I Bond: The carbon-iodine bond at the 2-position is the most labile and is highly susceptible to transformation via transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Sonogashira, Heck, and Stille couplings, enabling the introduction of a wide variety of carbon-based substituents (aryl, heteroaryl, alkyl, alkynyl groups).
-
C-Cl Bond: The carbon-chlorine bond at the 6-position is less reactive than the C-I bond in cross-coupling reactions but can be activated under more forcing conditions or with specific catalyst systems. It is also a site for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.
-
C-F Bond: The carbon-fluorine bond at the 3-position is generally the most robust and typically remains intact during reactions at the other two positions. The fluorine atom significantly influences the electronic properties of the pyridine ring, increasing its electrophilicity and affecting the pKa. Its presence is often desirable in the final drug candidate for its ability to improve metabolic stability and binding affinity.
This hierarchy of reactivity allows for a sequential functionalization strategy, as depicted below.
Caption: Reactivity hierarchy for selective functionalization.
This strategic functionalization is invaluable in drug discovery for building Structure-Activity Relationship (SAR) libraries, where diverse substituents can be systematically introduced to optimize a lead compound's biological activity and pharmacokinetic profile.
Applications in Drug Discovery
Halogenated pyridines are prevalent structural motifs in a vast number of approved drugs and clinical candidates. The incorporation of fluorine, in particular, is a widely used strategy to enhance drug properties. This compound serves as a key intermediate for synthesizing complex molecules for various therapeutic areas.
-
Pharmaceutical Intermediates: It is a building block for creating more complex active pharmaceutical ingredients (APIs).[7] Its pyridine core is a common feature in molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.
-
Oncology and Neurology: The pyridine scaffold is found in numerous drugs for oncology and neurological disorders.[7] This intermediate allows for the construction of novel compounds for screening in these disease areas.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used to synthesize new herbicides, insecticides, and fungicides, where the pyridine core contributes to biological activity.
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting. While specific safety data for this exact isomer is limited, the data for the related isomer 6-Chloro-2-fluoro-3-iodopyridine (CAS 1187732-65-5) provides a useful surrogate for assessing potential hazards.
| Hazard Information | Details | Source |
| Signal Word | Danger | [8] |
| GHS Pictograms | Corrosion, Exclamation Mark | [8] |
| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [8] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10][11]
Conclusion
This compound is a sophisticated and highly valuable chemical intermediate. Its trifunctionalized nature provides a platform for controlled, sequential chemical modifications, empowering chemists to synthesize complex and novel molecular entities. The differential reactivity of the iodo, chloro, and fluoro substituents makes it an ideal scaffold for generating diverse chemical libraries, accelerating the process of drug discovery and the development of new materials and agrochemicals. For researchers and scientists in these fields, mastering the chemistry of building blocks like this is essential for driving innovation and advancing science.
References
- 1. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 5. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. 6-Chloro-2-fluoro-3-iodopyridine | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 877133-58-9|6-Chloro-4-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-fluoro-2-iodopyridine
Introduction: The Strategic Importance of Polysubstituted Pyridines
In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
This guide focuses on a particularly valuable building block for medicinal chemistry: 6-Chloro-3-fluoro-2-iodopyridine (CAS No. 1211590-36-1). This trifunctionalized pyridine is of significant interest to researchers and drug development professionals due to the orthogonal reactivity of its halogen substituents. The iodine atom is readily displaced in cross-coupling reactions, the chlorine can be substituted under different conditions, and the fluorine atom often enhances metabolic stability and binding affinity. This differential reactivity makes it a versatile synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
This document provides a comprehensive overview of the synthesis and characterization of this compound, offering not just a protocol, but an in-depth look into the chemical principles that govern its formation and the analytical techniques required to verify its identity and purity.
Synthesis of this compound
The most efficient and regioselective synthesis of this compound is achieved through a directed ortho-metalation (DoM) of the readily available starting material, 2-chloro-5-fluoropyridine. This strategy leverages the ability of the pyridine nitrogen and the chloro substituent to direct a strong base to deprotonate the C2 position, which is then quenched with an iodine electrophile.
Causality Behind Experimental Choices
-
Directed ortho-Metalation (DoM): The choice of a DoM strategy is crucial for achieving high regioselectivity. The pyridine nitrogen atom acts as a powerful coordinating group for the lithium cation of the organolithium base, pre-complexing the reagent near the C2 and C6 positions. The chloro group at the C6 position further acidifies the adjacent C5 proton and sterically hinders attack at C5, while also contributing to the electronic landscape that favors deprotonation at the C2 position.
-
Base Selection (LDA): Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is a very strong, non-nucleophilic base, which is essential to prevent unwanted side reactions such as nucleophilic aromatic substitution of the chloro or fluoro groups. Its bulky nature also enhances the regioselectivity of the deprotonation.
-
Low-Temperature Conditions (-78 °C): The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the lithiated intermediate. Organolithium species on aromatic rings can be unstable at higher temperatures, leading to decomposition or side reactions. The low temperature also prevents scrambling of the lithium position and ensures that the subsequent iodination occurs at the desired C2 position.
-
Iodinating Agent (Iodine): Molecular iodine (I₂) is an effective and straightforward electrophile for quenching the lithiated pyridine. It readily reacts with the carbanion to form the C-I bond.
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent WO2010048323A1.
Materials:
-
2-Chloro-5-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-chloro-5-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization of this compound
Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling between these protons (H4 and H5) and with the fluorine atom will result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbons of the pyridine ring. The chemical shifts will be influenced by the attached halogens, and the signals for carbons close to the fluorine atom will appear as doublets due to C-F coupling.
Table 1: Expected NMR Data (in CDCl₃)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 7.8 - 8.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 3-4 | H-4 |
| ¹H | ~ 7.2 - 7.4 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 7-8 | H-5 |
| ¹³C | ~ 155 - 160 | d | J(C-F) ≈ 240-250 | C-3 |
| ¹³C | ~ 145 - 150 | d | J(C-F) ≈ 15-20 | C-4 |
| ¹³C | ~ 140 - 145 | s | - | C-6 |
| ¹³C | ~ 125 - 130 | d | J(C-F) ≈ 5-10 | C-5 |
| ¹³C | ~ 90 - 95 | d | J(C-F) ≈ 30-35 | C-2 |
Note: These are estimated values based on analogous structures. Actual values should be confirmed experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of the molecule.
-
Molecular Ion Peak (M⁺): The expected exact mass of this compound (C₅H₂ClFIN) is approximately 257.43 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be very close to the calculated exact mass.
-
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion:
-
An M⁺ peak corresponding to the molecule containing ³⁵Cl.
-
An M+2 peak (two mass units higher) corresponding to the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a characteristic signature for a molecule containing one chlorine atom.
-
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Intensity Ratio |
| [M]⁺ | ~ 256.89 | ~ 258.89 | ~ 3:1 |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to assess the purity of the final product. A pure sample should show a single major peak in the chromatogram. The purity is typically reported as a percentage of the area of the main peak relative to the total area of all peaks. For use in drug development, a purity of >98% is often required.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classifications: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex molecules in pharmaceutical and agrochemical research. The synthetic route via directed ortho-metalation of 2-chloro-5-fluoropyridine is a robust and regioselective method for its preparation. Proper characterization using a combination of NMR, MS, and chromatography is essential to confirm the structure and ensure the purity of the material for subsequent applications. By understanding the chemical principles behind the synthesis and the analytical methods for its characterization, researchers can confidently utilize this powerful building block to advance their drug discovery programs.
Spectroscopic Blueprint of 6-Chloro-3-fluoro-2-iodopyridine: A Technical Guide for Advanced Drug Development
Foreword: Navigating the Analytical Frontier
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is the bedrock of innovation. The trisubstituted pyridine derivative, 6-Chloro-3-fluoro-2-iodopyridine (CAS No. 1211590-36-1), presents a unique analytical challenge and opportunity. Its highly functionalized ring system is a valuable scaffold in drug discovery, demanding a rigorous and multifaceted approach to its characterization. While a complete, publicly archived dataset for this specific molecule remains elusive, this guide leverages foundational spectroscopic principles and data from analogous structures to construct a predictive and practical framework for its analysis. As such, this document serves as both a technical protocol and an expert-driven interpretive guide for researchers, scientists, and drug development professionals engaged in the synthesis and application of this and related compounds.
Our approach is grounded in the reality that scientists often work at the edge of known data. This guide, therefore, moves beyond a simple recitation of data and instead explains the causality behind experimental choices and predictive interpretations. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the anticipated results, but the scientific reasoning that underpins them.
I. The Strategic Importance of this compound
Substituted pyridines are a cornerstone of medicinal chemistry. The specific combination of chloro, fluoro, and iodo substituents on this pyridine scaffold offers a versatile platform for further chemical modification. The iodine at the 2-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The chlorine and fluorine atoms modulate the electronic properties of the ring and can influence metabolic stability and binding interactions. A comprehensive understanding of its spectroscopic signature is, therefore, a non-negotiable prerequisite for its effective use in any synthetic or developmental program.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential. While specific data for this compound is noted as available from suppliers like BLD Pharm upon request, the following section provides a detailed prediction of the expected spectra based on established principles of pyridine chemistry.[1]
A. Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR protocol ensures reproducibility and clarity. The following steps are recommended for a standard 400 MHz spectrometer:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Rationale: This initial, rapid experiment confirms the presence of the two expected aromatic protons and provides a preliminary assessment of sample purity.
-
Typical Parameters: Spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Rationale: This experiment will identify the five distinct carbon environments in the pyridine ring. Proton decoupling simplifies the spectrum to single lines for each carbon, enhancing sensitivity and clarity.
-
Typical Parameters: Spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Rationale: This experiment is crucial for confirming the presence and chemical environment of the fluorine atom. ¹⁹F NMR is highly sensitive and provides a clean signal.
-
Typical Parameters: Spectral width covering the expected range for aryl fluorides, referenced to an external standard like CFCl₃.
-
-
2D NMR (COSY & HMBC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range correlations between protons and carbons.
-
Rationale: While the ¹H spectrum is simple, COSY provides definitive confirmation of the coupling between the two adjacent protons. HMBC is invaluable for unambiguously assigning the quaternary (non-protonated) carbons by correlating them to the known protons.[2]
-
B. Predictive ¹H NMR Analysis
The pyridine ring contains two remaining protons at positions 4 and 5. Their chemical shifts are influenced by the electronegativity and position of the halogen substituents.
-
H-5: This proton is expected to be a doublet, coupled to H-4. It is flanked by a chlorine atom and a carbon, making it relatively electron-deficient.
-
H-4: This proton will appear as a doublet of doublets, showing coupling to both H-5 and the fluorine at position 3.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-5 | 7.8 - 8.2 | d | J(H5-H4) ≈ 8-9 Hz | Deshielded by adjacent electronegative nitrogen and chlorine. |
| H-4 | 7.3 - 7.6 | dd | J(H4-H5) ≈ 8-9 Hz, J(H4-F3) ≈ 4-6 Hz | Shielded relative to H-5 but shows additional coupling to fluorine. |
Note: Predictions are based on analysis of substituted pyridines and may vary slightly with solvent and experimental conditions.[3][4][5]
C. Predictive ¹³C and ¹⁹F NMR Analysis
The carbon and fluorine spectra will provide the remaining pieces of the structural puzzle.
-
¹³C NMR: Five signals are expected, three for the halogen-substituted carbons (C-2, C-3, C-6) and two for the protonated carbons (C-4, C-5). The carbons directly bonded to the halogens will show characteristic shifts and may exhibit C-F coupling. The C-I bond, in particular, often results in a significantly upfield shift for the attached carbon compared to C-Br or C-Cl.
-
¹⁹F NMR: A single signal is expected for the fluorine at C-3. This signal will be split into a doublet by the adjacent H-4 proton, providing further confirmation of the substitution pattern.
III. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
A. Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis is most efficiently performed using an ATR accessory, which requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.
B. Predictive IR Spectral Analysis
The IR spectrum of this compound will be characterized by several key absorption bands. The interpretation relies on established correlation tables for aromatic and halogenated compounds.[6][7]
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Expert Insight |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds on an aromatic ring. |
| 1600-1550 | C=N, C=C Ring Stretch | Medium-Strong | Characteristic skeletal vibrations of the pyridine ring. The exact positions are sensitive to substitution. |
| 1450-1350 | C=C Ring Stretch | Medium-Strong | Further confirmation of the aromatic pyridine core. |
| 1250-1150 | C-F Stretch | Strong | The C-F bond stretch is typically one of the strongest and most reliable signals in the spectrum. |
| 900-800 | C-H Out-of-Plane Bend | Strong | The position of this band is diagnostic of the substitution pattern on the ring. For two adjacent hydrogens, a strong band in this region is expected. |
| 800-650 | C-Cl Stretch | Strong | The C-Cl stretch appears in the lower frequency region of the spectrum. |
| 600-500 | C-I Stretch | Medium | The C-I stretch has the lowest frequency of the carbon-halogen bonds due to the high mass of iodine.[6] |
Visualization of the Analytical Workflow
Caption: Integrated workflow for the spectroscopic characterization of the target molecule.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation "fingerprint."
A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will ionize the molecule and induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
High-Resolution MS (HRMS): For unambiguous elemental composition, perform the analysis on a high-resolution instrument (e.g., an Orbitrap or FT-ICR). This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula.[8][9]
B. Predictive MS Fragmentation Analysis
The mass spectrum of this compound is expected to be highly characteristic.
-
Molecular Ion (M⁺˙): The molecular weight is 274.88 g/mol . The molecular ion peak should be observed at m/z 275 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I). A key feature will be the M+2 peak at m/z 277 with an intensity of approximately one-third that of the M⁺˙ peak, which is the characteristic isotopic signature of a single chlorine atom.
-
Key Fragmentation Pathways: Fragmentation will likely proceed through the loss of the weakest bonds or stable neutral molecules.
-
Loss of Iodine: The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical ([M - I]⁺) is expected at m/z 148. This will also exhibit the characteristic chlorine isotope pattern at m/z 150.
-
Loss of Chlorine: Loss of a chlorine radical ([M - Cl]⁺) would yield a fragment at m/z 240.
-
Loss of HF or HCN: Subsequent fragmentation of the pyridine ring can lead to the loss of stable neutral molecules like HF or HCN.
-
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z (for ³⁵Cl) | Ion Structure / Identity | Rationale |
| 275 | [C₅H₂³⁵ClFIN]⁺˙ (M⁺˙) | Molecular Ion. Will be accompanied by an M+2 peak at m/z 277. |
| 148 | [C₅H₂³⁵ClFN]⁺ | [M - I]⁺. Loss of the iodine radical is a highly favorable pathway. |
| 240 | [C₅H₂FIN]⁺ | [M - Cl]⁺. Loss of the chlorine radical. |
| 121 | [C₄H₂FN]⁺ | Possible fragment from [M - I - HCN]⁺. |
Visualization of Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways for this compound.
V. Conclusion: A Unified Spectroscopic Identity
By integrating the predictive data from NMR, IR, and MS, a comprehensive and self-validating spectroscopic profile for this compound can be established. This technical guide provides the strategic framework for any researcher to acquire and, more importantly, interpret the necessary data with a high degree of confidence. The true power of these techniques is realized not in isolation, but in their synergy. The NMR defines the precise atomic connectivity, the IR confirms the presence of key functional groups and bonds, and the MS validates the molecular weight and reveals predictable fragmentation patterns. This unified analytical approach is essential for ensuring the quality, identity, and purity of this valuable chemical building block, thereby accelerating the pace of research and development.
References
- 1. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing a Novel Pharmaceutical Intermediate: A Technical Guide to the Solubility and Stability of 6-Chloro-3-fluoro-2-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-fluoro-2-iodopyridine is a highly substituted pyridine derivative poised as a critical building block in the synthesis of complex pharmaceutical agents. Its unique halogenation pattern offers multiple points for synthetic modification, yet this same complexity necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound in common laboratory solvents. Moving beyond a simple data sheet, this document outlines the causal reasoning behind experimental design and provides robust, self-validating protocols for generating reliable and reproducible data, ensuring a solid foundation for its application in drug discovery and development workflows.
Introduction: The Strategic Importance of Physicochemical Characterization
In the landscape of drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with critical data. For a versatile intermediate like this compound, understanding its behavior in solution is not merely academic; it is a prerequisite for successful process development, formulation, and ultimately, therapeutic efficacy. Solubility directly impacts reaction kinetics, purification strategies, and bioavailability, while stability dictates viable storage conditions, synthetic routes, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide addresses the core challenge faced by researchers when encountering a novel, uncharacterized compound. In the absence of extensive published data for this compound, we present a first-principles approach to systematically determine its solubility and stability profile. The methodologies described herein are grounded in established pharmaceutical science principles and are designed to be implemented in a standard analytical laboratory.
Determining Thermodynamic Solubility: The Shake-Flask Method (ICH Guideline Approach)
The "gold standard" for determining equilibrium solubility is the shake-flask method, a technique renowned for its simplicity and ability to achieve true thermodynamic equilibrium.[1] This method is essential for establishing a baseline understanding of the compound's intrinsic solubility in various solvent systems.
Rationale for Solvent Selection
The choice of solvents should reflect the likely applications of this compound, from synthetic organic chemistry to early-stage formulation. A representative panel should include:
-
Protic Solvents: Methanol, Ethanol, Isopropanol (IPA) - Common in synthesis and purification.
-
Aprotic Polar Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) - Widely used for reactions and as stock solution solvents.
-
Aprotic Non-Polar Solvents: Toluene, Heptane, Dichloromethane (DCM) - Relevant for extractions and chromatography.
-
Aqueous Buffers: pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate) - Critical for assessing behavior in physiological environments.
Experimental Protocol: Equilibrium Solubility Determination
This protocol is designed to ensure that a saturated solution is achieved and that the measurement is accurate and reproducible.
Step 1: Material Preparation
-
Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the selected solvent. "Excess" is critical; undissolved solid must be visible to confirm saturation.[2][3]
Step 2: Equilibration
-
Seal the vials securely to prevent solvent evaporation.
-
Agitate the suspensions at a constant, controlled temperature (e.g., 25°C and 37°C) using an orbital shaker or rotator.[1][4] A minimum agitation period of 24-48 hours is recommended to ensure equilibrium is reached.[3] For compounds with low solubility, longer times may be necessary.
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of particulate matter, centrifuge the samples at high speed. This step is crucial as undissolved particles will artificially inflate the measured solubility.[1]
Step 4: Sampling and Dilution
-
Carefully withdraw a precise aliquot from the clear supernatant.
-
Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.
Step 5: Quantification
-
Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity.[5]
Data Presentation
Solubility data should be compiled into a clear, comparative table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Classification |
| Methanol | 25 | [Experimental Data] | e.g., Freely Soluble |
| Acetonitrile | 25 | [Experimental Data] | e.g., Soluble |
| Toluene | 25 | [Experimental Data] | e.g., Sparingly Soluble |
| Water (pH 7.4) | 37 | [Experimental Data] | e.g., Practically Insoluble |
| ... (other solvents) |
Qualitative classification based on USP standards.
Assessing Chemical Stability: A Forced Degradation Approach
Stability is not an absolute property but is defined by the conditions under which a compound remains unchanged. A stability-indicating analytical method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and any other potential excipients.[6][7][8] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[6][9][10]
The Logic of Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to generate its likely degradation products.[6][7] This serves two primary purposes:
-
Elucidates Degradation Pathways: It provides insight into the chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).
-
Method Validation: It proves that the analytical method can separate the parent peak from all potential degradant peaks, ensuring the method is "stability-indicating."[8]
The goal is to achieve a target degradation of approximately 10-20%.[6] Excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow for developing and executing a stability study for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol for Forced Degradation Studies
Materials:
-
Solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile/Water.
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, ACN (for thermal), Water (for hydrolysis).
Procedure:
-
Acid/Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 24 hours). Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide. Store protected from light at room temperature and sample at time points.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) and sample at time points.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²). A control sample should be wrapped in aluminum foil.
Analysis:
-
Analyze all samples by HPLC, monitoring for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
A diode array detector (DAD) is highly recommended to assess peak purity and to obtain UV spectra of the degradants, which can aid in their identification.
Interpreting Stability Data
The stability of this compound in a given solvent is determined by the rate of degradation under specified conditions. The results can be summarized as follows:
| Condition | Solvent | Duration | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl, 60°C | ACN/H₂O | 24h | [Experimental Data] | e.g., RRT 0.85 |
| 0.1 M NaOH, 60°C | ACN/H₂O | 24h | [Experimental Data] | e.g., RRT 0.72, RRT 0.91 |
| 3% H₂O₂, RT | ACN/H₂O | 24h | [Experimental Data] | e.g., No significant degradation |
| 70°C | Acetonitrile | 48h | [Experimental Data] | e.g., No significant degradation |
Mechanistic Insights: Halogenated pyridines can be susceptible to nucleophilic substitution, particularly under basic conditions where a hydroxide ion could potentially displace one of the halogens. The iodine atom, being the best leaving group, is a likely site of initial degradation via hydrolysis or reaction with other nucleophiles. Photodegradation is also a known pathway for halogenated aromatic compounds.[11]
Recommended Handling and Storage
Based on the general principles for handling substituted pyridines and other halogenated heterocyclic compounds, the following practices are recommended pending specific stability data.[12][13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential long-term oxidative degradation.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[14] Avoid contact with strong acids, bases, and oxidizing agents.[13]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. lobachemie.com [lobachemie.com]
Navigating the Synthesis and Supply of 6-Chloro-3-fluoro-2-iodopyridine: A Technical Guide for Researchers
For Immediate Release
A critical building block in modern medicinal chemistry, 6-Chloro-3-fluoro-2-iodopyridine (CAS No. 1211590-36-1) presents a unique combination of reactive sites for the construction of complex molecular architectures. This guide offers an in-depth analysis of its commercial availability, quality benchmarks, and synthetic utility, providing researchers, scientists, and drug development professionals with the essential knowledge to effectively source and utilize this versatile intermediate.
Introduction: A Trifecta of Reactivity
This compound is a strategically substituted pyridine ring, a heterocyclic motif prevalent in a vast number of FDA-approved drugs.[1] The presence of three distinct halogen substituents—iodine, chlorine, and fluorine—at key positions makes it a highly valuable precursor in drug discovery programs. The strategic placement of these halogens allows for selective, sequential chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This enables the modular construction of diverse compound libraries for screening and lead optimization. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, a common strategy in modern drug design.
Commercial Availability and Sourcing
This compound is readily available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Procurement typically involves catalogue orders from major global distributors or more specialized chemical synthesis companies. When sourcing this reagent, researchers should prioritize suppliers who can provide comprehensive analytical data to ensure batch-to-batch consistency.
Table 1: Prominent Commercial Suppliers of this compound (CAS 1211590-36-1)
| Supplier | Product Number/Link | Purity Specification | Availability/Lead Time | Notes |
| Sigma-Aldrich | --INVALID-LINK-- | ≥95% | Inquire | Available through their Ambeed catalog.[2][3] |
| BLD Pharm | --INVALID-LINK-- | Inquire | Inquire | Provides links to analytical data like NMR and LC-MS.[4] |
| Manchester Organics | --INVALID-LINK-- | Inquire | Inquire | Specialist supplier of heterocyclic building blocks.[5] |
| Boroncore | --INVALID-LINK-- | Inquire | Inquire | Supplier of fine chemicals and intermediates.[6] |
Note: Availability and product specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.
Quality Control and Technical Specifications
Ensuring the purity and identity of this compound is paramount for the reproducibility of synthetic protocols. Researchers should request and scrutinize the Certificate of Analysis (CoA) for each batch. While a specific, universally adopted CoA for this compound is not available, a typical analysis would include the following parameters.
Table 2: Typical Technical Specifications and Analytical Data
| Parameter | Typical Specification | Method of Analysis | Rationale |
| Appearance | White to off-white or light yellow solid | Visual Inspection | A significant deviation in color may indicate impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Confirms the molecular structure and the correct isomeric form. |
| Purity | ≥97% | HPLC or GC | Quantifies the percentage of the desired compound and detects impurities. |
| Molecular Formula | C₅H₂ClFIN | - | Confirms the elemental composition. |
| Molecular Weight | 257.44 g/mol | Mass Spectrometry | Verifies the molecular weight of the compound. |
| Melting Point | Not widely reported; requires experimental determination | Melting Point Apparatus | A sharp melting range is indicative of high purity. |
A representative Certificate of Analysis for a similar fluorinated iodopyridine shows purity determined by GC to be >99%, with identity confirmed by ¹H NMR.[7]
Synthetic Applications: Regioselective Cross-Coupling
The primary utility of this compound lies in its capacity for regioselective functionalization. The carbon-halogen bond strengths differ significantly (C-Cl > C-I), allowing for selective reactions at the 2-position (C-I bond) under milder conditions, while leaving the more robust C-Cl bond at the 6-position intact for subsequent transformations.
This differential reactivity is expertly exploited in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental in constructing biaryl structures commonly found in kinase inhibitors and other therapeutic agents.
Figure 1: General workflow for the regioselective Suzuki-Miyaura coupling at the C-2 position.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.
-
Reaction: Heat the mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
This selective coupling yields a 6-chloro-3-fluoro-2-arylpyridine, preserving the C-Cl bond for potential further diversification.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the C-I bond with a terminal alkyne. This reaction is invaluable for introducing linear alkyne linkers, which are often used to probe binding pockets in drug targets or as precursors for more complex heterocyclic systems.
References
- 1. 6-Chloro-2-fluoro-3-iodopyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 1211590-36-1 [sigmaaldrich.com]
- 3. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 1211590-36-1 | this compound | Boroncore [boroncore.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Safety data sheet and handling precautions for 6-Chloro-3-fluoro-2-iodopyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Safety & Handling Protocols for 6-Chloro-3-fluoro-2-iodopyridine
Introduction: this compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their versatile reactivity in cross-coupling reactions and as scaffolds for complex molecular architectures.[1] The presence of three distinct halogen atoms (Cl, F, I) on the pyridine ring provides multiple, regioselective handles for synthetic modification. However, this structural complexity also necessitates a rigorous and well-informed approach to its handling and safety. As with many highly functionalized intermediates, its toxicological properties have not been fully investigated.[2] Therefore, all handling protocols must be grounded in a cautious approach, treating the compound as potentially hazardous based on data from structurally related molecules.
This guide provides a comprehensive overview of the critical safety data, handling precautions, and emergency procedures for this compound, designed to empower researchers to work safely and effectively.
Hazard Identification and GHS Classification
While a specific, comprehensive safety datasheet for this compound is not universally available, data from suppliers and structurally analogous compounds (e.g., other chloro-fluoro-iodopyridines and halogenated pyridines) allows for a robust hazard assessment.[3][4] The compound should be handled as a hazardous substance with the following classifications.
| Hazard Class | GHS Code | Description | Rationale & Implication for Researchers |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5] | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[6][7] |
| Skin Irritation | H315 | Causes skin irritation.[3][8] | Direct contact can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[6] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage or irritation.[3][5][8] | The solid powder or its solutions can cause significant, potentially irreversible, damage upon contact with eyes. ANSI-approved safety goggles are essential at all times.[2][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][10] | Inhalation of the fine powder can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[6][11][12] |
Note: The toxicological properties have not been fully investigated.[2] The absence of data does not imply the absence of other hazards. Treat this compound with a high degree of caution at all times.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE is the cornerstone of safe handling. The selection of PPE is not merely a checklist but a critical system to prevent all routes of exposure (inhalation, ingestion, skin/eye contact).[6][9]
Mandatory PPE includes:
-
Eye/Face Protection: Chemical safety goggles conforming to ANSI Z87.1 standards are the minimum requirement.[9][13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are suitable for incidental contact, but they should be inspected before use and changed frequently, especially if contamination is suspected.[6][7] For extended handling, consider heavier-duty gloves. Always wash hands thoroughly with soap and water after removing gloves.[2][13]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[6][9]
-
Respiratory Protection: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust.[6][12]
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. cfplus.cz [cfplus.cz]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-3-fluoro-2-iodopyridine
This guide provides a detailed examination of the molecular structure and conformational properties of 6-Chloro-3-fluoro-2-iodopyridine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given its polysubstituted nature, understanding its three-dimensional geometry, electronic properties, and potential intermolecular interactions is critical for predicting its behavior in biological systems and for the rational design of novel functional molecules.
This document synthesizes theoretical principles with established experimental methodologies to offer a comprehensive profile of the title compound. We will delve into its synthesis, spectroscopic characterization, and the nuanced interplay of its substituents that dictate its preferred conformation and crystal packing.
Synthetic Strategy and Spectroscopic Verification
The precise arrangement of four different substituents on the pyridine ring necessitates a regioselective synthetic approach. While multiple strategies exist for the synthesis of polysubstituted pyridines, a plausible and efficient route for this compound involves the direct iodination of a suitable precursor.
Proposed Synthetic Protocol
A robust method for the synthesis involves the electrophilic iodination of 6-chloro-3-fluoropyridine. The directing effects of the existing chloro and fluoro groups, along with the nitrogen atom, guide the incoming electrophile.
Methodology:
-
Precursor Preparation: Begin with commercially available 6-chloro-3-fluoropyridine.
-
Deprotonation: Treat the precursor with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This selectively deprotonates the C2 position, which is activated by the adjacent nitrogen and the ortho-fluoro substituent.
-
Iodination: Introduce a suitable iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to the reaction mixture. The resulting organometallic intermediate will react to afford the target compound.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent. Purification via column chromatography on silica gel will yield the final product.
Causality of Experimental Choices:
-
LDA: Used to ensure regioselective deprotonation at the most acidic C-H bond (C2) without competing nucleophilic attack on the pyridine ring.
-
Low Temperature (-78 °C): Prevents side reactions and decomposition of the lithiated intermediate.
-
Anhydrous Conditions: Essential to prevent the quenching of the highly reactive organolithium intermediate by water.
Spectroscopic Characterization
Confirmation of the structure of this compound is achieved through a combination of standard spectroscopic techniques. While a comprehensive public database for this specific molecule is limited, expected data can be inferred from related structures.[1][2][3]
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions. The coupling constants will be indicative of their meta-relationship. |
| ¹³C NMR | Six distinct signals for the pyridine ring carbons. The carbon attached to iodine (C2) will show a significant upfield shift due to the heavy atom effect. Carbon-fluorine couplings will be observable for C3 and adjacent carbons. |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom at the C3 position. |
| Mass Spec. | The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom. |
| IR Spectroscopy | Characteristic peaks for C-H, C=C, and C=N stretching vibrations of the aromatic ring, as well as peaks corresponding to C-Cl, C-F, and C-I bonds. |
Molecular Structure and Intermolecular Interactions
The geometry and electronic distribution of this compound are governed by the steric and electronic effects of its halogen substituents. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated pyridines provides a strong basis for understanding its structural characteristics.[4][5]
Predicted Molecular Geometry
The pyridine ring is expected to be largely planar. The bond lengths and angles will be influenced by the electronegativity and size of the substituents. The C2-I bond will be the longest and weakest carbon-halogen bond. The C3-F bond will be the shortest and strongest. The C6-Cl bond will be intermediate in length.
The Role of Halogen Bonding
A key feature in the solid-state structure of iodo-substituted heterocycles is the formation of halogen bonds.[6][7] The iodine atom on the C2 position possesses a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond.[6] This positive region can act as a Lewis acid, interacting favorably with Lewis bases such as the nitrogen atom of a neighboring pyridine molecule.
Diagram: Halogen Bonding in the Solid State
References
- 1. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Buchwald-Hartwig amination of 6-Chloro-3-fluoro-2-iodopyridine.
An Application Guide to the Regioselective Buchwald-Hartwig Amination of 6-Chloro-3-fluoro-2-iodopyridine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in pharmaceutical and materials science, where arylamines are ubiquitous structural motifs.[3] The synthesis of substituted pyridines, in particular, is a focal point for drug discovery, as this heterocycle is a privileged scaffold in medicinal chemistry.
This application note provides a detailed protocol and expert insights for the selective amination of this compound. This substrate presents a common synthetic challenge: the presence of multiple halogen substituents with differential reactivity. The primary objective is to leverage the inherent reactivity differences between an aryl iodide and an aryl chloride to achieve a highly regioselective C-N coupling at the C-2 position, leaving the C-6 chloro group intact for subsequent functionalization.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from mechanistic principles to a robust, field-proven experimental protocol.
Reaction Principle & Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4][5] The chemoselectivity in the amination of this compound is governed by the relative rates of oxidative addition of the C-I and C-Cl bonds to the active Pd(0) catalyst. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition.[6] This electronic difference is the key to achieving high regioselectivity.
The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) reacts preferentially with the aryl iodide, inserting into the C-I bond to form a Pd(II) complex.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido intermediate.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Bulky, electron-rich biarylphosphine ligands are critical for the success of this reaction, particularly with challenging substrates like heteroaryl chlorides.[3][9] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, facilitate the rate-limiting oxidative addition step, and accelerate the final reductive elimination.[1]
Caption: Catalytic cycle for the regioselective Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the selective amination of this compound with a generic secondary amine, morpholine, as an example. The principles can be readily adapted for other primary and secondary amines.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >97% | Commercial | Substrate |
| Morpholine | Anhydrous, >99% | Commercial | Amine nucleophile |
| XPhos Pd G3 | Catalyst Grade | Sigma-Aldrich | Air-stable Pd(II) precatalyst. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Strong, non-nucleophilic base. Handle in a glovebox.[10] |
| Toluene | Anhydrous, >99.8% | Commercial | Reaction solvent. Must be dry and degassed.[5] |
| Diethyl ether | ACS Grade | Commercial | For extraction |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | - | For reaction quenching |
| Brine | Saturated NaCl(aq) | - | For washing during extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography |
| Ethyl Acetate / Hexanes | HPLC Grade | Commercial | Eluent for chromatography |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas (Argon or Nitrogen) line with a bubbler
-
Heating mantle or oil bath with temperature controller
-
Glovebox (recommended for handling base and catalyst)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Expert Insight: The use of an air-stable precatalyst like XPhos Pd G3 simplifies handling, but rigorous exclusion of oxygen and moisture is still paramount for achieving high yields and preventing catalyst deactivation.[9]
-
In a glovebox, add XPhos Pd G3 (0.02 mmol, 2 mol%) and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Expert Insight: A slight excess of the amine and base ensures the reaction goes to completion and compensates for any potential side reactions or impurities.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The solution will typically turn dark.
-
Expert Insight: The choice of 100 °C provides sufficient thermal energy to drive the catalytic cycle efficiently without promoting significant decomposition. For less reactive amines or weaker bases (e.g., K₃PO₄), temperatures up to 110-120 °C may be necessary.[9]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive flow of inert gas.
-
Quench the aliquot with a drop of water and extract with ethyl acetate for analysis.
-
The reaction is typically complete within 2-12 hours.
-
-
Workup Procedure:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and add water (10 mL) and diethyl ether or ethyl acetate (20 mL).
-
Separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification Protocol:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Expert Insight: A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate, is effective for separating the desired aminopyridine product from nonpolar impurities and baseline catalyst residues. The product is typically a pale yellow solid or oil.[11]
-
Combine the product-containing fractions and remove the solvent via rotary evaporation to yield the purified 6-chloro-3-fluoro-2-(morpholin-4-yl)pyridine.
-
Data & Expected Results
The protocol is expected to yield the desired mono-aminated product with high regioselectivity and in good yield.
| Parameter | Condition | Rationale |
| Substrate | This compound | Dihalogenated pyridine with distinct C-I and C-Cl reactivity. |
| Amine | Morpholine (1.2 equiv) | Representative secondary amine. |
| Catalyst | XPhos Pd G3 (2 mol%) | Highly active, air-stable precatalyst effective for heteroaryl halides.[3] |
| Ligand | XPhos (from precatalyst) | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[3] |
| Base | NaOtBu (1.4 equiv) | Strong base required for amine deprotonation and catalyst turnover.[10] |
| Solvent | Anhydrous Toluene | High-boiling, non-coordinating solvent suitable for the required temperature.[5] |
| Temperature | 100 °C | Ensures a reasonable reaction rate for the C-I coupling. |
| Time | 2-12 hours | Typical duration; should be monitored by TLC/LC-MS. |
| Expected Yield | 75-95% | Based on literature precedents for similar couplings. |
| Selectivity | >98:2 (C-I vs. C-Cl amination) | The oxidative addition to the C-I bond is kinetically favored over the C-Cl bond.[6][12] |
Experimental Workflow Visualization
Caption: Step-by-step workflow from reaction setup to final product analysis.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Poor quality base or solvent. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-purity reagents. Consider using a new bottle of precatalyst.[9]2. Increase temperature to 110-120 °C.3. Use freshly opened anhydrous solvent and a fresh container of NaOtBu. |
| Hydrodehalogenation Side Product | 1. Presence of water in the reaction.2. Reductive elimination is slow compared to competing pathways. | 1. Use scrupulously dried solvents and reagents.2. Switch to a more electron-rich or bulkier ligand (e.g., RuPhos) which can accelerate reductive elimination.[3] |
| Formation of Diaminated Product | 1. Reaction temperature is too high or run time is too long.2. Highly active catalyst system. | 1. Reduce the reaction temperature to 80-90 °C and monitor carefully to stop the reaction after mono-amination is complete.2. Reduce catalyst loading to 1 mol%. |
| Dark Tar-like Mixture | 1. Substrate or product decomposition at high temperature.2. Base-mediated side reactions. | 1. Lower the reaction temperature.2. Consider a weaker base like K₃PO₄ or Cs₂CO₃, which may require a more active catalyst system (e.g., BrettPhos Pd G3) and potentially longer reaction times.[9] |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and highly regioselective route to valuable 2-amino-6-chloropyridine intermediates. The success of this protocol hinges on the kinetic preference for oxidative addition at the C-I bond over the more robust C-Cl bond. By employing a modern, well-defined palladium precatalyst with a bulky biarylphosphine ligand and maintaining strict anhydrous and anaerobic conditions, researchers can achieve high yields of the desired product, preserving the chlorine atom for subsequent synthetic manipulations. This application note provides a validated starting point for the synthesis of this important class of compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 6-Chloro-3-fluoro-2-iodopyridine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Heterocyclic scaffolds, particularly the pyridine ring, are prevalent motifs in a vast number of FDA-approved drugs and clinical candidates, often playing a crucial role in binding to biological targets.[1] Among the myriad of synthetic intermediates, 6-Chloro-3-fluoro-2-iodopyridine has emerged as a highly valuable and versatile building block. Its strategic trifunctional substitution pattern allows for predictable, sequential, and regioselective elaboration, making it an ideal starting point for the synthesis of complex, multi-substituted pyridine derivatives.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the chemical principles that make this reagent a powerful tool in the synthesis of novel therapeutic agents.
The Principle of Regioselective Reactivity: A Chemist's Playground
The synthetic utility of this compound is anchored in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst follows the general trend: C–I > C–Br > C–Cl.[2][3] This predictable hierarchy allows for the selective functionalization of the C-2 position (bearing the iodine) under mild conditions, while the more robust C-Cl bond at the C-6 position remains intact for subsequent transformations under more forcing conditions.
The fluorine atom at the C-3 position further modulates the electronic properties of the pyridine ring. Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbon atoms, potentially influencing the rates and outcomes of coupling reactions.[4] This electronic perturbation can be strategically exploited by medicinal chemists to fine-tune the properties of the target molecules.
Caption: Logical workflow for the sequential functionalization of this compound.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, kinase inhibitors represent a major focus of contemporary drug discovery.[7][8] The substituted pyridine scaffold is a common feature in many potent and selective kinase inhibitors. This compound serves as an excellent starting material for the synthesis of such compounds, allowing for the systematic introduction of various functionalities to probe the structure-activity relationship (SAR).
A common synthetic strategy involves an initial Suzuki-Miyaura coupling at the C-2 position to install a key aryl or heteroaryl moiety, followed by a Buchwald-Hartwig amination at the C-6 position to introduce a side chain that can interact with the solvent-exposed region of the kinase.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are representative procedures for the key transformations involving this compound. These should be considered as robust starting points and may require optimization for specific substrates and scales.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10][11]
Rationale: This reaction selectively functionalizes the C-2 position due to the higher reactivity of the C-I bond.[3] The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) is often crucial for achieving high yields, especially with challenging substrates.[12] An aqueous base solution is used to facilitate the transmetalation step.[9]
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 |
| SPhos | Ligand | 0.04 |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 |
| 1,4-Dioxane / Water (4:1) | Solvent | - |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-3-fluoro-2-arylpyridine.
Protocol 2: Sonogashira Coupling at the C-2 Position
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[2][13]
Rationale: The Sonogashira coupling provides a powerful method for installing an alkynyl moiety, a versatile functional group that can serve as a handle for further transformations or as a key pharmacophore itself. The reaction proceeds with high regioselectivity at the C-2 iodo position.[14] The dual catalytic system of palladium and copper(I) iodide is standard for this transformation.[13]
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Terminal Alkyne | Coupling Partner | 1.2 |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 0.03 |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.05 |
| Triethylamine (Et₃N) | Base and Solvent | - |
| Tetrahydrofuran (THF) | Co-solvent | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-6-chloro-3-fluoropyridine.
Protocol 3: Buchwald-Hartwig Amination at the C-6 Position
This protocol describes a general procedure for the amination of the C-6 chloro position of a 6-chloro-3-fluoro-2-arylpyridine intermediate.[15]
Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[16] The C-Cl bond at the C-6 position is less reactive than the C-I bond, thus requiring a more active catalyst system and typically higher temperatures. The use of a bulky, electron-rich ligand like Xantphos is often necessary to facilitate the challenging oxidative addition of the aryl chloride.[17]
| Reagent | Purpose | Typical Amount (equivalents) |
| 6-Chloro-3-fluoro-2-arylpyridine | Starting Material | 1.0 |
| Amine | Coupling Partner | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | 0.05 |
| Xantphos | Ligand | 0.10 |
| Cesium Carbonate (Cs₂CO₃) | Base | 1.5 |
| Toluene | Solvent | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add the 6-chloro-3-fluoro-2-arylpyridine (1.0 eq), the desired amine (1.5 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-fluoro-2-arylpyridine.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its well-defined regiochemical reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of complex, multi-substituted pyridine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this reagent in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The ability to systematically and selectively introduce diverse functionalities makes it an invaluable tool in the iterative process of drug discovery and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]
- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Synthesis of kinase inhibitors using 6-Chloro-3-fluoro-2-iodopyridine scaffold.
An Application Guide to the Synthesis of Kinase Inhibitors Using the 6-Chloro-3-fluoro-2-iodopyridine Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known cause of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery. The efficacy of these inhibitors is often dictated by the core chemical scaffold from which they are built. This guide provides a detailed examination of the this compound scaffold, a highly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, provide detailed protocols for its functionalization via key cross-coupling reactions, and illustrate its application in constructing complex molecular architectures relevant to targeted therapeutics.
Introduction: The Strategic Value of the this compound Scaffold
In medicinal chemistry, the pyridine ring is a privileged structure, frequently found in approved drugs and contributing significantly to target engagement.[3] The strategic incorporation of fluorine into these scaffolds can dramatically improve a drug candidate's properties, such as metabolic stability, lipophilicity, and binding affinity.[4] The this compound scaffold is a prime example of an advanced, multi-functional building block designed for modern synthetic campaigns.
Its value lies in the distinct reactivity of its three halogen substituents, which allows for a modular and regioselective approach to inhibitor design. The carbon-iodine (C-I) bond is the most reactive site for palladium-catalyzed cross-coupling, followed by the more robust carbon-chlorine (C-Cl) bond.[5][6] This reactivity hierarchy enables chemists to perform sequential, controlled modifications at the C-2 and C-6 positions, providing a powerful tool to explore the structure-activity relationship (SAR) around the pyridine core.
This scaffold is particularly well-suited for the synthesis of Type II kinase inhibitors. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, binding to an allosteric site adjacent to the ATP pocket.[7][8][9] This binding mode often results in greater selectivity compared to traditional ATP-competitive (Type I) inhibitors, as the inactive conformation is more structurally diverse among different kinases.[7][9]
Core Synthetic Strategies and Experimental Protocols
The elaboration of the this compound scaffold primarily relies on a toolkit of robust palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-tested protocols for the most critical transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation at the C-2 Position
The Suzuki-Miyaura reaction is the method of choice for introducing aryl or heteroaryl moieties at the highly reactive C-2 position. This transformation is foundational for building the core structure of many kinase inhibitors.[10][11]
Causality and Experimental Insight: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the weak C-I bond. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step, where the organic group is transferred from boron to palladium.[11] The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation or homocoupling. For electron-deficient or sterically hindered coupling partners, specialized phosphine ligands like SPhos or XPhos may be required.
General Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C). The reaction can also be performed efficiently using microwave irradiation at higher temperatures (120-150 °C) for shorter durations.[10]
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the 2-aryl-6-chloro-3-fluoropyridine derivative.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid Partner | Catalyst System | Base / Solvent | Temp. (°C) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ / DMF | 90 | ~88-96%[6] |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos | K₃PO₄ / Toluene:H₂O | 100 | ~90-98%[6][12] |
Sonogashira Coupling: Introducing Alkynyl Fragments
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, allowing for the introduction of a linear alkyne linker at the C-2 position.[13] This moiety can act as a rigid spacer to probe deeper pockets within the kinase active site.
Causality and Experimental Insight: This reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[14] This species is more reactive and readily undergoes transmetalation to the palladium center. The reaction is typically performed in the presence of an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.[14]
General Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., TEA, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.
Table 2: Representative Sonogashira Coupling Conditions
| Terminal Alkyne Partner | Catalyst System | Base / Solvent | Temp. (°C) | Expected Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 25-40 | 80-90%[14] |
| Ethynylpyridine | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 25 | Good[14] |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | DIPEA / DMF | 50 | 75-85% |
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a linkage that is central to the structure of most kinase inhibitors as it often connects the core scaffold to the "hinge-binding" region of the kinase.[15][16] This reaction can be selectively performed at either the C-2 or C-6 position depending on the substrate and reaction conditions.
Causality and Experimental Insight: The success of this reaction is highly dependent on the choice of the phosphine ligand, which facilitates the crucial reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[15][17] Sterically hindered, electron-rich ligands (e.g., Xantphos, Josiphos, Brettphos) are often required. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[5][16] Amination at the C-Cl position requires more forcing conditions (higher temperatures) than at the C-I position.[5]
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the 2-substituted-6-chloro-3-fluoropyridine substrate (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the sealed reaction vessel to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor by LC-MS.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by silica gel chromatography.
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Substrate | Amine Partner | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Expected Yield |
| 2-Aryl-6-chloro-3-fluoropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 110 | Good-Excellent |
| This compound | Benzylamine | Pd(OAc)₂ / BINAP | K₂CO₃ / Toluene | 100 | Good[18] |
| 2-Aryl-6-chloro-3-fluoropyridine | Morpholine | Pd(OAc)₂ / BrettPhos | NaOtBu / Toluene | 100 | High |
Application Showcase: Synthetic Workflow and Biological Context
To demonstrate the modularity of the scaffold, the following workflow outlines the synthesis of a core structure relevant to modern RAF inhibitors.
Caption: Sequential functionalization of the scaffold.
This two-step sequence first installs a key recognition element at the C-2 position via a Suzuki coupling. The resulting intermediate is then subjected to a Buchwald-Hartwig amination at the less reactive C-6 position to introduce the hinge-binding amine, completing the core assembly of the inhibitor. This strategy has been instrumental in the development of drugs like Dabrafenib, a potent BRAF inhibitor used in cancer therapy.[19][20][21]
The ultimate goal of synthesizing these molecules is to modulate cellular signaling pathways that have become hyperactive in disease. For instance, BRAF inhibitors target the MAP kinase/ERK signaling pathway, which is constitutively active in many melanomas due to a specific V600E mutation.[21]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
The this compound scaffold represents a powerful and versatile platform for the synthesis of next-generation kinase inhibitors. Its inherent electronic properties and differential halide reactivity provide chemists with a reliable and modular approach to rapidly assemble complex molecules. The robust cross-coupling protocols detailed in this guide serve as a validated starting point for researchers in drug discovery, enabling the efficient exploration of chemical space and the development of potent and selective therapeutics targeting dysregulated kinase activity.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 20. medkoo.com [medkoo.com]
- 21. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Chloro-3-fluoro-2-iodopyridine in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the continuous quest for more effective, selective, and environmentally benign agrochemicals, the design and synthesis of novel molecular scaffolds are of paramount importance. Pyridine-based compounds have long been a cornerstone in the development of herbicides, fungicides, and insecticides due to their diverse biological activities.[1][2] Among the myriad of pyridine-derived building blocks, 6-Chloro-3-fluoro-2-iodopyridine stands out as a highly versatile and strategically functionalized intermediate. Its unique arrangement of three different halogen atoms on the pyridine ring offers a platform for sequential and regioselective chemical modifications, enabling the construction of complex and highly functionalized agrochemical active ingredients.
This guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical research and development. We will delve into the differential reactivity of its halogen substituents and present detailed protocols for its application in the synthesis of various classes of agrochemicals, supported by mechanistic insights and authoritative references.
The Chemical Logic: Harnessing Differential Halogen Reactivity
The synthetic power of this compound lies in the distinct reactivity of its three halogen atoms. This allows for a programmed, stepwise introduction of different molecular fragments, which is a key strategy in modern synthetic chemistry. The general order of reactivity for these halogens in common cross-coupling reactions is I > Br > Cl, with fluorine being the least reactive under these conditions. Conversely, the fluorine atom, activated by the electron-withdrawing nature of the pyridine ring, can be susceptible to nucleophilic aromatic substitution (SNAr).[3][4]
This differential reactivity enables a synthetic approach where the most labile C-I bond is addressed first, followed by modification at the C-Cl position, and potentially, functionalization via SNAr at the C-F position under specific conditions.
Diagram of Synthetic Strategy
References
- 1. EP1140845A1 - Susbstituted pyridine herbicides - Google Patents [patents.google.com]
- 2. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 6-Chloro-3-fluoro-2-iodopyridine
Authored by: Senior Application Scientist
Introduction
In the landscape of modern synthetic organic chemistry, particularly within medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, often requires precise substitution patterns to achieve desired pharmacological activity. 6-Chloro-3-fluoro-2-iodopyridine has emerged as a highly valuable and versatile building block for this purpose.[1] Its unique arrangement of three distinct halogen atoms allows for selective, sequential palladium-catalyzed cross-coupling reactions, providing a powerful platform for the modular synthesis of complex, polysubstituted pyridine derivatives.[2]
The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. Under palladium catalysis, the C-I bond is the most labile and reactive, followed by the C-Br bond (if present), and finally the more robust C-Cl bond. This reactivity hierarchy (C-I > C-Br > C-Cl) enables chemists to perform regioselective functionalization at the 2-position, leaving the chlorine and fluorine atoms untouched for subsequent transformations.[2] This guide provides an in-depth exploration of key palladium-catalyzed reactions involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Chemoselectivity: The Key to Sequential Functionalization
The ability to selectively react at one halogen site in the presence of others is known as chemoselectivity. In the case of this compound, the palladium catalyst preferentially undergoes oxidative addition into the weaker Carbon-Iodine bond over the stronger Carbon-Chlorine bond. This principle is fundamental to designing multi-step synthetic routes where different functionalities can be introduced in a controlled manner.
The origin of this regioselectivity lies in the bond dissociation energies and the electronic properties of the pyridine ring. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by a low-valent palladium(0) complex. Furthermore, the electronic nature of the pyridine ring influences the reactivity of the different positions.[3][4][5]
Below is a diagram illustrating the logical workflow for the sequential functionalization of this compound, highlighting the initial selective reaction at the C-2 position.
Caption: Sequential functionalization workflow for this compound.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[6][7][8] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6] For this compound, this reaction proceeds with high selectivity at the 2-position.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Note & Protocol
Objective: To synthesize 2-Aryl-6-chloro-3-fluoropyridine derivatives via selective Suzuki-Miyaura coupling.
Key Considerations:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for this transformation. Other catalysts, such as those with more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃), can also be highly effective, sometimes at lower catalyst loadings.[7][10]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃ or Na₂CO₃ are commonly used in aqueous solvent mixtures.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture, such as 4:1 1,4-dioxane/water, to the flask. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the starting pyridine).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Aryl-6-chloro-3-fluoropyridine.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyst choice can influence reaction rate and yield. |
| Ligand (if needed) | PPh₃, P(t-Bu)₃, SPhos | Bulky, electron-rich ligands are often beneficial. |
| Boronic Acid | 1.1–1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 2.0–3.0 equivalents. Cs₂CO₃ can be effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80–100 °C | Higher temperatures may be needed for less reactive substrates. |
II. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] This reaction is co-catalyzed by palladium and copper complexes.[11] For this compound, this provides a direct route to 2-alkynyl derivatives, which are valuable intermediates for further transformations.
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle.[11]
-
Palladium Cycle: Begins with the oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.
Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.
Application Note & Protocol
Objective: To synthesize 2-Alkynyl-6-chloro-3-fluoropyridine derivatives.
Key Considerations:
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of the reactive copper acetylide.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for the palladium catalyst.
-
Atmosphere: The reaction is highly sensitive to oxygen, which can cause the undesirable homocoupling of the alkyne (Glaser coupling). A rigorously inert atmosphere is essential.[12]
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv), and Copper(I) iodide (CuI) (0.04-0.10 equiv).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF. Then, add the terminal alkyne (1.2-1.5 equiv) followed by a degassed amine base like triethylamine (2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2–5 mol %. |
| Copper Co-catalyst | CuI | 4–10 mol %. Crucial for the reaction. |
| Terminal Alkyne | 1.2–1.5 equivalents | Protect sensitive functional groups if necessary. |
| Base | Et₃N, i-Pr₂NH | Must be anhydrous and degassed. |
| Solvent | THF, DMF | Anhydrous and degassed solvents are required. |
| Temperature | 25–60 °C | Many reactions proceed efficiently at room temperature. |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[13][14][15] This reaction has revolutionized the synthesis of anilines and their derivatives.[13] Applying this to this compound allows for the selective introduction of a wide variety of primary and secondary amines at the 2-position.
Mechanistic Overview
The mechanism of the Buchwald-Hartwig amination is similar in principle to other cross-coupling reactions but has distinct features.[13][16]
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the pyridine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
The choice of ligand is critical in this reaction, as it must facilitate both the oxidative addition and the final reductive elimination step. Bulky, electron-rich phosphine ligands are typically required.[17]
Application Note & Protocol
Objective: To synthesize 2-Amino-6-chloro-3-fluoropyridine derivatives.
Key Considerations:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand used. Modern Buchwald-Hartwig protocols often use pre-formed palladium "precatalysts" which are air-stable and highly active. Ligands like RuPhos, BrettPhos, and XPhos are commonly employed.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used.[17]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial or Schlenk tube with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong base like NaOtBu (1.5-2.0 equiv), and the palladium precatalyst/ligand system (e.g., RuPhos Pd G3, 1-3 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Pd Precatalyst | RuPhos Pd G3, XPhos Pd G3 | 1–3 mol %. Air-stable and highly efficient. |
| Ligand | RuPhos, XPhos, BrettPhos | Choice depends on the specific amine substrate. |
| Amine | 1.1–1.5 equivalents | Primary and secondary amines are suitable. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic base is essential. |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80–110 °C | Higher temperatures are often required. |
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the C-I and C-Cl bonds allows for predictable and selective functionalization at the 2-position. By mastering the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate a diverse library of 2-substituted-6-chloro-3-fluoropyridines. These intermediates are primed for further diversification at the 6-position, providing a rapid and modular entry into complex molecules of high value to the pharmaceutical and agrochemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Halopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-halopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet crucial, class of substrates. The unique electronic properties of the pyridine ring, particularly the proximity of the nitrogen atom to the reaction center, present distinct challenges not typically seen with other aryl halides. This resource provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to help you navigate these complexities and achieve successful outcomes in your synthesis projects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Question 1: Why is my reaction failing or giving a very low yield, especially with a 2-chloropyridine?
Answer: This is the most common issue and typically stems from two primary, often interconnected, factors: catalyst deactivation and the low reactivity of the carbon-halogen bond.
-
Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate directly to the palladium center.[1][2][3] This coordination occupies a site on the catalyst that is necessary for the catalytic cycle to proceed, forming inactive or less active palladium species and effectively poisoning your reaction.[4]
-
Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in 2-chloropyridines is significantly stronger than C-Br or C-I bonds.[2][5] The first and often rate-limiting step of the catalytic cycle, oxidative addition, is therefore much more difficult. This requires a highly active catalyst system to break the C-Cl bond and initiate the cycle.[2]
Solutions:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[6] Employ modern, highly active systems that are designed for challenging substrates.
-
Bulky, Electron-Rich Ligands: Use Buchwald dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[2][4][5] These ligands are not only highly electron-donating, which promotes oxidative addition, but their steric bulk also helps to shield the palladium center, physically hindering the inhibitory coordination of the pyridine nitrogen.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr) are strong electron donors and can be very effective for activating C-Cl bonds.[5][7]
-
Use Pre-formed Catalysts (Precatalysts): Buchwald G2, G3, or G4 precatalysts are air-stable, well-defined palladium-ligand complexes. They provide a reliable source of the active Pd(0) species and can lead to more reproducible results.[5][8]
-
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[2][5] However, be aware that this can also accelerate side reactions, so it should be done in conjunction with other optimizations.
-
Select a Stronger Base: A robust base is crucial. Potassium phosphate (K₃PO₄) is an excellent choice for difficult couplings as it is effective at promoting the formation of the highly nucleophilic boronate species required for transmetalation.[2][5]
Question 2: I'm observing a major byproduct corresponding to my deboronated starting material. How do I prevent this protodeboronation?
Answer: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9] Heteroaromatic boronic acids, including pyridyl boronic acids, are particularly susceptible to this side reaction, which is often catalyzed by the base and the presence of water.[1][3][10]
Solutions:
-
Use a More Stable Boron Reagent: This is the most effective strategy. Instead of a boronic acid, switch to a more stable derivative:
-
Pinacol Boronic Esters (Bpin): These are significantly more stable than the corresponding boronic acids and are a common choice to circumvent protodeboronation.[3][5]
-
MIDA Boronate Esters: These are exceptionally stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[9]
-
Organotrifluoroborate Salts (e.g., KBF₃R): These salts are also highly stable and release the boronic acid slowly under the reaction conditions, reducing the opportunity for protodeboronation.[1][9][11]
-
-
Optimize Base and Solvent Conditions:
-
Use Anhydrous Solvents: If possible, use dry solvents like dioxane or toluene to minimize the proton source required for the side reaction.[10]
-
Screen Bases: While a strong base is needed, some bases can exacerbate protodeboronation more than others. If the problem persists with K₃PO₄, screening other bases like K₂CO₃ or Cs₂CO₃ may be beneficial.[5][10]
-
Question 3: My main impurity is a homocoupled bipyridine or biaryl product. What is the cause?
Answer: Homocoupling is the self-coupling of two boronic acid molecules. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[2][3] It can also occur if you are using a Pd(II) precatalyst (like Pd(OAc)₂) that is not efficiently reduced to the active Pd(0) state in situ.[2][8]
Solutions:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is the primary culprit.[3]
-
Degas Your Solvent: Thoroughly degas the reaction solvent(s) before use. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Use Schlenk Technique: Assemble your reaction under a positive pressure of argon or nitrogen. Seal the vessel, then evacuate and backfill with the inert gas at least three times to remove all residual oxygen.[2]
-
-
Use a Pd(0) Source or an Efficient Precatalyst:
Frequently Asked Questions (FAQs)
Q: What is the best "go-to" catalyst system for coupling with 2-halopyridines?
A: For a reliable starting point, especially with a challenging 2-chloropyridine, a combination of Pd₂(dba)₃ as the palladium source with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos is highly recommended.[2][5] Using a third-generation Buchwald precatalyst like XPhos Pd G3 is an even more convenient and often more reproducible option.[8]
Q: How do I choose the right base, and how much should I use?
A: The base is essential for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[2][7][12]
-
For Routine Couplings (2-Bromopyridines): Potassium carbonate (K₂CO₃) is often sufficient and cost-effective.[3][5]
-
For Challenging Couplings (2-Chloropyridines): Potassium phosphate (K₃PO₄) is generally the most effective choice.[2][5] Cesium carbonate (Cs₂CO₃) can also be excellent but is more expensive.[3]
-
Stoichiometry: Typically, 2.0 to 3.0 equivalents of the base relative to the limiting reagent are used.[2][13]
Q: When should I absolutely use a boronic ester instead of a boronic acid?
A: You should strongly consider using a boronic ester (like a pinacol ester) or another stable derivative (trifluoroborate) whenever you are working with an electron-deficient heteroaryl boronic acid (like a 2-pyridylboronic acid) or if you observe any amount of protodeboronation in your initial attempts.[1][3][5] The improved stability far outweighs the extra synthetic step.
Data & Protocols
Table 1: Recommended Starting Conditions for 2-Halopyridines
| Component | 2-Bromopyridine (More Reactive) | 2-Chloropyridine (Less Reactive) | Rationale & Reference |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (2-3 mol%) or XPhos Pd G3 (2-3 mol%) | Chlorides require a more active catalyst system for efficient oxidative addition.[2][3][5] |
| Ligand | SPhos or XPhos (1.2-2.4x Pd) | SPhos or XPhos (1.2-2.4x Pd) | Bulky, electron-rich ligands prevent catalyst deactivation by the pyridine nitrogen.[2][3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | K₃PO₄ (3 equiv) | K₃PO₄ is often superior for activating the C-Cl bond and driving challenging couplings.[2][5] |
| Solvent | Dioxane/H₂O or Toluene | Anhydrous Dioxane or Toluene | Anhydrous conditions can help suppress protodeboronation side reactions.[10] |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures are needed to overcome the energy barrier of C-Cl bond cleavage.[5] |
Generalized Experimental Protocol for Suzuki Coupling of a 2-Chloropyridine
This is a generalized starting protocol. Optimization for specific substrates is highly recommended.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, the boronic ester, the finely ground K₃PO₄, and the palladium precatalyst.
-
Establish Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][3]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small, quenched aliquots.[1][2] Reactions can take anywhere from a few hours to 24 hours.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[1]
Visualized Mechanisms & Workflows
The Suzuki Catalytic Cycle with Pyridine Inhibition
Caption: Suzuki cycle with pyridine inhibition pathway.
Troubleshooting Workflow for Low-Yield Reactions
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity in 6-Chloro-3-fluoro-2-iodopyridine reactions
Welcome to the dedicated technical support guide for 6-Chloro-3-fluoro-2-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth answers to frequently asked questions (FAQs) encountered during reactions with this versatile building block. Our goal is to empower you to improve reaction yields, enhance product purity, and overcome common synthetic challenges.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine ring, making it a valuable intermediate in medicinal chemistry and materials science. Its reactivity is governed by the distinct electronic properties of its three halogen substituents.
-
The Iodine at C2: The carbon-iodine bond is the most labile, making the 2-position the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[1]
-
The Fluorine at C3: Fluorine is the most electronegative element, and its presence significantly lowers the pKa of the pyridine nitrogen, reducing its ability to coordinate to and deactivate the palladium catalyst.[2][3] This is a notable advantage over non-fluorinated pyridines.[4] The strong electron-withdrawing nature of fluorine also makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition step in many cross-coupling catalytic cycles.[5]
-
The Chlorine at C6: The chlorine atom is less reactive than iodine in typical cross-coupling conditions, allowing for selective functionalization at the C2 position. However, under more forcing conditions, the C6 position can also undergo coupling, offering a handle for further molecular diversification.
This unique arrangement of halogens allows for sequential and site-selective functionalization, but also presents specific challenges that this guide will address.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the most common causes?
A1: Low yields in Suzuki reactions with this substrate often stem from a few key issues:
-
Catalyst Deactivation: While the 3-fluoro group helps, the pyridine nitrogen can still interact with the palladium center, leading to catalyst inhibition.[4] The formation of palladium black (inactive, aggregated palladium) is a visual indicator of catalyst decomposition.[4]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. For electron-deficient pyridines like this one, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to shield the palladium and facilitate the catalytic cycle.[4]
-
Issues with the Boronic Acid/Ester: Boronic acids and their derivatives can be unstable, leading to side reactions like protodeboronation, especially in the presence of water and certain bases.[4][6] Ensure your boronic acid is pure and consider using more stable derivatives like MIDA or pinacol esters.[5]
-
Inadequate Base or Solvent: The choice of base and solvent system is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product. A solvent system that ensures all components are in solution at the reaction temperature is necessary for efficient reaction.[4][5]
Q2: I am observing significant amounts of a dehalogenated side product (6-chloro-3-fluoropyridine). How can I prevent this?
A2: Dehalogenation is a common side reaction where the iodine is replaced by a hydrogen atom.[5] This can occur through a mechanism involving a palladium-hydride intermediate. To minimize this:
-
Ensure Anhydrous Conditions: Moisture can be a source of protons. Use dry solvents and reagents.
-
Scrutinize Your Base: Some bases or their impurities can act as hydride sources. Consider using bases like Cs₂CO₃ or K₃PO₄.
-
Check Reagent Purity: Impurities in your boronic acid or other reagents can contribute to this side reaction.
Q3: Can I perform a second cross-coupling reaction at the C6-chloro position?
A3: Yes, sequential coupling is a key advantage of this substrate. After successfully coupling at the C2-iodo position, a second, typically more forcing, cross-coupling reaction can be performed at the C6-chloro position. This usually requires a more active catalyst system, higher temperatures, and potentially a different ligand/base combination tailored for activating the stronger C-Cl bond.[5]
Q4: What is the best method to purify the final product?
A4: The purification method depends on the physical properties of your product.
-
Flash Column Chromatography: This is the most common method for purifying products from cross-coupling reactions.[4] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[7]
-
Acid/Base Extraction: If your product retains the basic pyridine nitrogen and is free of other acidic/basic groups, you can use an acidic wash to extract it into an aqueous layer, wash the organic impurities away, and then basify the aqueous layer to recover your product.[8][9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section provides a systematic approach to troubleshooting low yields and purity issues in Suzuki-Miyaura reactions involving this compound.
Problem 1: Low Conversion / No Reaction
Detailed Steps & Explanations:
-
Verify Reagents:
-
Action: Re-purify starting materials if necessary. Use freshly dried, degassed solvents. Ensure the base is a fine powder and has been stored in a desiccator.[10]
-
Causality: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen and moisture.[4][11] Impurities in reagents can act as catalyst poisons.[4]
-
-
Evaluate Catalyst & Ligand:
-
Action: If using a Pd(II) source like Pd(OAc)₂, ensure it can be reduced to the active Pd(0) in situ.[11] Consider switching to a pre-formed Pd(0) source or a more robust precatalyst (e.g., Buchwald precatalysts). Screen different bulky, electron-rich ligands.[4] Increase catalyst loading if necessary.[10]
-
Causality: Inefficient generation of the active Pd(0) catalyst will stall the reaction. The ligand's role is to stabilize the Pd(0) species, prevent aggregation into palladium black, and facilitate both oxidative addition and reductive elimination steps.[4]
-
-
Optimize Reaction Conditions:
-
Action: Increase the reaction temperature in increments. Reactions involving electron-deficient pyridines may require higher temperatures (e.g., 80-110 °C). Also, check the reaction concentration; overly dilute conditions can slow down the reaction rate.
-
Causality: Higher temperatures can overcome activation energy barriers but can also accelerate catalyst decomposition if not properly managed.[4]
-
Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation)
Detailed Steps & Explanations:
-
Improve Degassing:
-
Action: Ensure the reaction mixture is thoroughly deoxygenated before heating. Use techniques like freeze-pump-thaw (for lower boiling solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[1]
-
Causality: Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can promote the homocoupling of boronic acids.[5]
-
-
Manage Boronic Acid:
-
Action: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. If homocoupling of the boronic acid is a major issue, consider switching to a more stable boronate ester.
-
Causality: Using too large an excess of boronic acid can increase the rate of homocoupling. Protodeboronation, the cleavage of the C-B bond, is a major decomposition pathway for boronic acids, reducing the amount available for the desired cross-coupling.[4]
-
-
Re-evaluate Base:
-
Action: Switch to a different base. For example, if you are using a strong aqueous base and observing dehalogenation, try an anhydrous base like K₃PO₄ or CsF.
-
Causality: The base plays a key role in the transmetalation step. However, strong bases can promote side reactions. The presence of water with the base can accelerate protodeboronation.[5]
-
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask with a septum or cap.
-
-
Degassing:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[1]
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent (e.g., dioxane/water 10:1, or toluene) via syringe to achieve a desired concentration (typically 0.1-0.5 M).[4]
-
-
Reaction:
-
Place the flask in a preheated oil bath or aluminum heating block at the desired temperature (e.g., 100 °C).
-
Stir vigorously for the specified time (monitor by TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
After the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Data Summary Table: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Readily available and effective Pd sources.[10] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that stabilize Pd and promote catalysis with pyridine substrates.[4] |
| Pd/Ligand Ratio | 1:1 to 1:2 | An excess of ligand can help prevent catalyst deactivation.[10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effective bases for Suzuki couplings; choice may depend on the specific boronic acid used.[1] |
| Solvent | Dioxane/H₂O, Toluene, THF/H₂O | Solvents that provide good solubility for reagents and facilitate the reaction.[4][5] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for challenging couplings but should be optimized. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 9. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Unsymmetrical 2,2'-Bipyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of unsymmetrical 2,2'-bipyridines. These vital chelating ligands are cornerstones in fields ranging from catalysis to materials science and drug development. However, their synthesis is notoriously fraught with challenges that can impede research progress. This guide is designed to provide you, our fellow researchers and professionals, with practical, field-proven insights to navigate these complexities. We will move beyond simple protocols to explore the causality behind common experimental failures and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered in the synthesis of unsymmetrical 2,2'-bipyridines.
Q1: Why is homo-coupling (formation of A-A and B-B) the dominant side reaction in my cross-coupling synthesis?
A1: Homo-coupling is a persistent challenge, particularly in palladium-catalyzed reactions like Suzuki-Miyaura and Negishi couplings.[1] It arises from several potential mechanistic pathways. In Suzuki couplings, the presence of molecular oxygen can promote the oxidative coupling of organoboronic acids.[1] For many cross-coupling reactions, a side reaction involving the coupling of two organometallic nucleophiles (R-M + R-M) or two electrophiles can occur, often catalyzed by the palladium center itself. The stability of your reagents is also critical; for instance, certain heteroaryl boronic acids are prone to degradation, which can lead to these unwanted side reactions.[2]
Q2: My reaction starts but then seems to stop, resulting in very low yield. What is happening?
A2: This is a classic symptom of catalyst deactivation, a primary obstacle in 2,2'-bipyridine synthesis.[1] The nitrogen lone pairs of the pyridine starting materials, and especially the bidentate nature of the 2,2'-bipyridine product, can strongly coordinate to the palladium catalyst.[2] This "product inhibition" effectively sequesters the active catalytic species, preventing further turnovers and halting the reaction.
Q3: Which cross-coupling method is the "best" for synthesizing unsymmetrical 2,2'-bipyridines?
A3: There is no single "best" method; the optimal choice depends on factors like functional group tolerance, reagent availability, and toxicity concerns.
-
Suzuki-Miyaura Coupling is often preferred due to the lower toxicity and greater stability of boronic acids and their esters.[2] However, it can be sensitive to homo-coupling and catalyst inhibition.[2]
-
Stille Coupling offers excellent functional group tolerance and high reactivity.[3] Its major drawback is the high toxicity of organotin reagents and byproducts, which can also make purification difficult.[2][4]
-
Negishi Coupling can provide high yields under mild conditions and tolerates a wide array of functional groups.[3][5] The primary challenge is the air and moisture sensitivity of the required organozinc reagents, necessitating strict inert atmosphere techniques.[2]
Q4: Purification is proving extremely difficult. How can I separate my desired unsymmetrical bipyridine from the symmetrical byproducts?
A4: This is a common and significant challenge because the desired A-B product often has a very similar polarity to the A-A and B-B homo-coupled byproducts. Standard column chromatography is the most common method, but it requires careful optimization.[6] Success often lies in using a high-resolution silica gel and a very shallow gradient of a polar eluent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).[6] In some cases, separation of metal complexes of the bipyridines can be an alternative strategy, as the different symmetries of the ligands can lead to complexes with different chromatographic behaviors.[7][8]
Troubleshooting Guides for Specific Methodologies
Guide 1: Suzuki-Miyaura Coupling
Issue 1: High percentage of homo-coupling observed.
-
Possible Cause 1: Reagent Instability. 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation or decomposition, leading to side reactions.
-
Solution: Use more stable boronic acid derivatives, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[2] Always use freshly prepared or recently purchased and properly stored reagents.
-
-
Possible Cause 2: Presence of Oxygen. Trace oxygen can significantly promote the homo-coupling of boronic acids.
-
Possible Cause 3: Catalyst System. The palladium precursor and its reduction to Pd(0) can influence side reactions.
-
Solution: Consider using a pre-formed, air-stable Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to bypass in-situ reduction steps that might contribute to homo-coupling.[2]
-
Issue 2: Low or no yield of the desired unsymmetrical bipyridine.
-
Possible Cause 1: Catalyst Inhibition. The bipyridine product is chelating to and deactivating the palladium catalyst.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos have large cone angles that sterically shield the palladium center, making it more difficult for the bipyridine product to form a stable, deactivating complex.[2] This promotes the desired catalytic cycle over catalyst sequestration.
-
-
Possible Cause 2: Inefficient Oxidative Addition. The C-X bond of your halopyridine may not be reactive enough. This step is often rate-limiting.
-
Possible Cause 3: Suboptimal Base or Solvent. The base is critical for the transmetalation step, and the solvent system affects the solubility and reactivity of all components.
Guide 2: Negishi Coupling
Issue 1: The reaction fails to initiate or gives very low conversion.
-
Possible Cause 1: Poor Quality of the Organozinc Reagent. Organozinc reagents are highly sensitive to air and moisture. Incomplete formation or degradation of this reagent is a primary cause of failure.[6]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. The Grignard or organolithium reagent used to prepare the organozinc species should be of high quality and accurately titrated.[6] For improved reliability, consider preparing and using freshly made organozinc reagents.[6]
-
-
Possible Cause 2: Catalyst Deactivation. Similar to the Suzuki coupling, product inhibition is a significant problem.[6]
Guide 3: Stille Coupling
Issue 1: Significant homo-coupling of the organostannane reagent.
-
Possible Cause: The Stille reaction is prone to homo-coupling of the organotin reagent, which can occur through a radical process or via reaction with the Pd(II) precatalyst.[4]
-
Solution: This is an inherent challenge of the methodology. Optimization of reaction temperature and catalyst/ligand choice can sometimes minimize this side reaction. However, the primary solution is often a meticulous purification process after the reaction is complete.
-
Issue 2: Difficulty in removing tin byproducts during workup and purification.
-
Possible Cause: Organotin compounds and their byproducts (e.g., R₃SnX) are often non-polar and can have chromatographic behavior similar to the desired product, in addition to being highly toxic.[2]
-
Solution: A common workup procedure involves quenching the reaction and then stirring the organic extract with an aqueous solution of potassium fluoride (KF). The fluoride ions have a high affinity for tin and will form insoluble tin fluorides that can be removed by filtration.
-
Data Presentation
The choice of synthetic route involves a trade-off between advantages and drawbacks. The following table provides a comparative summary to aid in your experimental design.
Table 1: Comparison of Common Cross-Coupling Reactions for Unsymmetrical 2,2'-Bipyridine Synthesis
| Coupling Reaction | Nucleophile (M) | Key Advantages | Common Challenges & Drawbacks |
| Suzuki-Miyaura | B(OH)₂, B(OR)₂, BF₃K | Lower toxicity; many reagents are commercially available and relatively stable.[2] | Susceptible to homo-coupling; strong catalyst inhibition by product; instability of some 2-pyridylboronic acids.[2] |
| Stille | SnR₃ | High reactivity; excellent functional group tolerance.[2][3] | High toxicity of tin reagents and byproducts; purification can be very difficult.[2][4] |
| Negishi | ZnX | Often gives high yields under mild reaction conditions.[2][5] | Organozinc reagents are highly sensitive to air and moisture, requiring strict inert atmosphere techniques.[2] |
| Kröhnke | Pyridinium Ylide | A classical, convergent method for building a pyridine ring; useful for certain substitution patterns.[9][10] | Can be a multi-step process; may not be suitable for all desired substitution patterns.[9] |
Experimental Protocols
Protocol 1: Suzuki Coupling Optimized to Minimize Homo-coupling
This protocol provides a general methodology for synthesizing an unsymmetrical 2,2'-bipyridine, incorporating steps to mitigate common failure modes.
-
Reagent and Glassware Preparation:
-
All glassware (e.g., Schlenk flask, condenser) must be oven-dried at >120 °C for several hours and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents (e.g., 1,4-dioxane/water, 4:1 v/v) must be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[2]
-
-
Reaction Setup:
-
To the dried Schlenk flask under a positive pressure of inert gas, add the halopyridine (1.0 eq.), the pyridylboronic acid pinacol ester (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) if required.
-
Seal the flask, then evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
-
Reaction Execution:
-
Add the degassed solvent system via a gas-tight syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Use a shallow gradient eluent system (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to carefully separate the unsymmetrical bipyridine from any homo-coupled byproducts.[2]
-
Visualizations
Diagrams can clarify complex processes. Below are visualizations for a typical catalytic cycle and a troubleshooting workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting common synthesis failures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Products Derived from 6-Chloro-3-fluoro-2-iodopyridine
Welcome to the technical support center for the purification of molecules synthesized from 6-Chloro-3-fluoro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. As a trisubstituted pyridine, derivatives of this starting material often present unique purification hurdles due to their electronic properties and potential for complex reaction mixtures. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve your target purity with confidence.
Frequently Asked Questions (FAQs)
Q1: I've just completed a Suzuki coupling reaction with this compound. What is the best general approach for my initial work-up and purification?
A1: A typical workflow for a Suzuki coupling reaction begins with an aqueous work-up to remove inorganic salts and water-soluble impurities. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, so you can expect selective reaction at the 2-position[1]. After the reaction, a common procedure is to dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried and concentrated. The primary method for purifying the resulting 2-aryl-6-chloro-3-fluoropyridine is flash column chromatography on silica gel[2][3]. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.
Q2: My 2-substituted pyridine product is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?
A2: Streaking, or tailing, of pyridine derivatives on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the surface of the silica gel[1]. This strong interaction can lead to poor peak shape and inefficient separation.
To mitigate this, you can:
-
Add a basic modifier to your eluent: A small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to your eluent system. The triethylamine will preferentially interact with the acidic sites on the silica, reducing the tailing of your pyridine product.
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.
Q3: I'm concerned about residual palladium in my final product, which is destined for preclinical studies. What are the most effective methods for palladium removal?
A3: Palladium removal is a critical step, especially in pharmaceutical development, with strict regulatory limits on residual metals[4]. The difficulty in removing palladium can be compounded by the coordinating ability of the pyridine nitrogen[5]. Several methods can be employed:
-
Palladium Scavengers: These are solid-supported reagents with functional groups (like thiols) that selectively bind to palladium. The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred. The scavenger, now bound to the palladium, is then simply filtered off[5].
-
Activated Carbon: Treatment with activated carbon can also be effective, but it may lead to some loss of the desired product due to non-specific adsorption[5].
-
Specialized Filtration: Filtration through a pad of Celite® can remove some insoluble palladium species but is often insufficient for soluble complexes[6].
-
Crystallization: If your product is a solid, recrystallization can be a very effective final step to reduce palladium levels[4].
Troubleshooting Guides
Guide 1: Flash Chromatography Purification of Cross-Coupling Products
This guide addresses common issues encountered during the chromatographic purification of products from Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions.
Problem: After running a column, I have fractions containing a mix of my desired product and the unreacted boronic acid (or its derivatives).
Causality & Solution:
Boronic acids and their byproducts can sometimes have similar polarities to the coupled product, making separation challenging.
-
Acid/Base Wash: Before chromatography, you can perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). This will deprotonate the boronic acid, making it water-soluble and allowing it to be washed out from the organic layer containing your product.
-
Optimize Chromatography Conditions:
-
Lower Rf: Aim for an Rf of your target compound around 0.2-0.3 on the TLC plate for optimal separation on the column.
-
Shallow Gradient: Employ a very shallow solvent gradient during elution to improve the resolution between closely eluting spots.
-
Problem: My purified product is still colored, suggesting residual palladium.
Causality & Solution:
Soluble palladium complexes can co-elute with your product during chromatography.
-
Pre-Chromatography Scavenging: Before loading your crude material onto the column, treat the solution with a palladium scavenger as described in the FAQ section. This will bind the palladium, and the resulting complex can often be more easily separated during chromatography or removed by a simple filtration beforehand.
-
Post-Chromatography Treatment: If the color persists after chromatography, you can treat the combined, concentrated product fractions with a scavenger or activated carbon, followed by filtration.
Guide 2: Recrystallization for Final Product Polishing
Recrystallization is a powerful technique to achieve high purity for solid products.
Problem: I'm struggling to find a suitable single solvent for recrystallization.
Causality & Solution:
The ideal solvent is one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For highly functionalized molecules, finding such a solvent can be difficult. A two-solvent (or mixed-solvent) system is often the solution[7].
-
Procedure:
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While still hot, slowly add a "poor" solvent (one in which the compound is insoluble) until you observe persistent cloudiness.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a saturated solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
-
Common Solvent Pairs for Pyridine Derivatives:
-
Ethanol/Water
-
Hexane/Acetone
-
Hexane/Ethyl Acetate
-
Problem: My compound "oils out" instead of forming crystals during recrystallization.
Causality & Solution:
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Increase Solvent Volume: Use a larger volume of the recrystallization solvent to ensure the saturation point is reached at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. You can do this by insulating the flask.
-
Scratching/Seeding: Gently scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound can help to induce crystallization.
Data Presentation
Table 1: Common Eluent Systems for Flash Chromatography of Substituted Pyridines
| Product Type | Stationary Phase | Common Eluent System | Modifier (if needed) |
| 2-Aryl-6-chloro-3-fluoropyridines | Silica Gel | Hexane/Ethyl Acetate (Gradient) | 0.1-1% Triethylamine |
| 2-Alkynyl-6-chloro-3-fluoropyridines | Silica Gel | Hexane/Ethyl Acetate (Gradient) | 0.1-1% Triethylamine |
| Polar, multi-heterocyclic derivatives | Silica Gel | Dichloromethane/Methanol (Gradient) | 0.1-1% Ammonium Hydroxide |
| Acid-sensitive derivatives | Neutral Alumina | Hexane/Ethyl Acetate (Gradient) | None |
Experimental Protocols & Visualizations
Protocol 1: General Work-up and Flash Chromatography for a Suzuki Coupling Product
-
Reaction Quench & Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (or another suitable organic solvent).
-
Wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution & Fraction Collection:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
Caption: General workflow for purification of a Suzuki coupling product.
Protocol 2: Palladium Scavenging
-
Dissolution: Dissolve the crude product (or chromatography-purified product containing residual palladium) in a suitable solvent (e.g., Toluene, THF).
-
Scavenger Addition: Add a solid-supported palladium scavenger (e.g., thiol-functionalized silica) – typically 2-5 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-18 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the palladium-free product.
Caption: Decision tree for troubleshooting palladium removal.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Iodo-, Chloro-, and Fluoro-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halopyridines stand as indispensable building blocks for the construction of complex molecules, particularly in the realms of pharmaceuticals and materials science. The strategic functionalization of the pyridine core often hinges on the judicious choice of the halogen substituent, as its identity profoundly dictates the reactivity and synthetic pathways available. This guide offers an in-depth, objective comparison of the reactivity of iodo-, chloro-, and fluoro-substituted pyridines in key chemical transformations, supported by experimental data and mechanistic insights to inform your synthetic design.
The Dichotomy of Reactivity: A Tale of Two Mechanisms
The reactivity of a halopyridine is not an intrinsic property but is instead intimately tied to the reaction mechanism at play. Broadly, the transformations of halopyridines can be categorized into two major classes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of halogen substituent—iodo, chloro, or fluoro—leads to dramatically different, often opposing, reactivity trends in these two domains. This is fundamentally rooted in the distinct electronic and bond-strength properties of the carbon-halogen (C-X) bond.
| Halogen | Electronegativity | C-X Bond Dissociation Energy (kcal/mol, approx.) |
| F | 3.98 | ~125 |
| Cl | 3.16 | ~96 |
| I | 2.66 | ~65 |
Table 1: Fundamental properties of halogen substituents on an aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of the Heavier Halogens
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the universally observed trend in reactivity for halopyridines is:
Iodo > Bromo >> Chloro >>> Fluoro
This trend is a direct consequence of the mechanism of these reactions, which typically proceeds through a catalytic cycle involving an initial oxidative addition of the halopyridine to a low-valent palladium(0) complex. This step, often the rate-determining step of the entire catalytic cycle, involves the cleavage of the C-X bond.[1]
Caption: Relative reactivity of halopyridines in Pd-catalyzed cross-coupling.
The weaker the C-X bond, the lower the activation energy for oxidative addition, and thus the faster the reaction. As indicated in Table 1, the C-I bond is significantly weaker than the C-Cl bond, which is in turn weaker than the exceptionally strong C-F bond. Consequently, iodopyridines are highly reactive substrates, often undergoing coupling at or near room temperature with a wide range of coupling partners.[2]
Chloropyridines, on the other hand, are notoriously more challenging substrates due to the stronger C-Cl bond. Their successful coupling often necessitates more forcing conditions, such as higher temperatures, and the use of specialized, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the challenging oxidative addition step.[3]
Fluoropyridines are generally considered unreactive in standard palladium-catalyzed cross-coupling reactions due to the immense strength of the C-F bond.[1] While some specialized methods for C-F bond activation have been developed, they are not as general or widely applicable as those for other halogens.[4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a stalwart in C-C bond formation. The reactivity difference between halopyridines is starkly illustrated in this reaction.
| Halopyridine | Typical Reaction Conditions | Relative Reactivity |
| 2-Iodopyridine | Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-100 °C | High |
| 2-Chloropyridine | Pd(OAc)2/SPhos, Cs2CO3, Dioxane/H2O, 100-120 °C | Moderate to Low |
| 2-Fluoropyridine | Generally unreactive under standard conditions | Very Low |
Table 2: A qualitative comparison of halopyridine reactivity in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol is representative of the more forcing conditions required for less reactive chloropyridines.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
In stark contrast to palladium-catalyzed cross-coupling, the reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) follows the opposite trend:
Fluoro > Chloro ≈ Bromo > Iodo
This reversal is a direct consequence of the SNAr mechanism, which proceeds via a two-step addition-elimination pathway.[5] The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex.[6]
Caption: Relative reactivity of halopyridines in SNAr reactions.
The stability of this intermediate is paramount to the reaction's success. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the fluorine substituent helps to stabilize the negative charge in the Meisenheimer complex through its inductive effect.[7] The expulsion of the halide in the second, faster step is less dependent on the C-X bond strength and more on the stability of the intermediate.[5]
This "element effect" makes fluoropyridines the most reactive substrates for SNAr reactions.[8] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine under the same conditions.[9] This high reactivity allows for SNAr reactions on fluoropyridines to proceed under milder conditions than their chloro- or iodo- counterparts.
Iodopyridines are the least reactive in SNAr reactions. The lower electronegativity of iodine makes the carbon atom less electrophilic and provides less stabilization for the Meisenheimer complex.
Experimental Protocol: Nucleophilic Aromatic Substitution on 2-Fluoropyridine
This protocol illustrates the typical conditions for an SNAr reaction with a highly reactive fluoropyridine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoropyridine (1.0 mmol) in a suitable solvent such as DMSO or DMF (5 mL).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, 1.1 mmol) and a base such as potassium carbonate (1.5 mmol).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophile's reactivity. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion: A Strategic Choice for Synthetic Success
The choice between an iodo-, chloro-, or fluoro-substituted pyridine is a critical strategic decision in the design of a synthetic route. For palladium-catalyzed cross-coupling reactions, the superior reactivity of iodopyridines offers milder conditions and broader substrate scope. However, the higher cost and potential for instability of some iodo- and bromo-pyridines may make chloropyridines a more practical choice, provided a robust catalyst system is employed. Fluoropyridines, while largely inert in cross-coupling, are the substrates of choice for nucleophilic aromatic substitution, offering high reactivity and allowing for transformations under mild conditions. A thorough understanding of these opposing reactivity trends is essential for researchers, scientists, and drug development professionals to navigate the rich and versatile chemistry of halopyridines effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Untapped Potential of 6-Chloro-3-fluoro-2-iodopyridine Derivatives in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer agents, the pyridine scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved drugs and promising therapeutic candidates.[1] Its derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer through diverse mechanisms of action.[2][3] This guide delves into the prospective efficacy of a specific, yet underexplored, class of compounds: 6-chloro-3-fluoro-2-iodopyridine derivatives . While direct experimental data on this particular substitution pattern remains nascent, a comprehensive analysis of structurally related pyridine analogues allows for a scientifically grounded exploration of their potential as potent anticancer agents. This guide will provide a comparative analysis, juxtaposing the inferred properties of these novel derivatives with established pyridine-based compounds and standard-of-care chemotherapeutics, supported by detailed experimental protocols for their evaluation.
The Pyridine Nucleus: A Cornerstone of Anticancer Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a wide array of chemical reactions make it an ideal starting point for the development of targeted therapies.[1] Pyridine derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Kinase Inhibition: Many pyridine-based compounds act as potent inhibitors of various kinases that are crucial for cancer cell signaling, proliferation, and survival.[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[4][5]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, pyridine derivatives can halt the uncontrolled proliferation of cancer cells, often at the G2/M phase.[2][6][7]
-
Anti-angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[8]
A Hypothetical Profile of this compound Derivatives: A Structure-Activity Relationship (SAR) Perspective
The specific substitution pattern of this compound suggests a unique combination of electronic and steric properties that could translate into potent anticancer activity. A detailed analysis of the structure-activity relationships of other halogenated pyridines provides a framework for predicting the potential of this novel class of compounds.[3][9]
-
The 2-Iodo Group: The presence of an iodine atom at the 2-position is particularly noteworthy. Iodine is a large, polarizable halogen that can form strong halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.[10] Furthermore, the carbon-iodine bond can be relatively labile, opening up possibilities for covalent inhibition of target proteins. In some contexts, iodinated compounds have shown enhanced potency compared to their chlorinated or brominated counterparts.[11]
-
The 3-Fluoro Group: Fluorine is a small, highly electronegative atom that can significantly alter the electronic properties of the pyridine ring. Its introduction can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability.[3]
-
The 6-Chloro Group: The chloro substituent at the 6-position further modulates the electronic landscape of the pyridine ring and can contribute to hydrophobic interactions within the binding pocket of a target protein.[3]
Based on these considerations, it is hypothesized that this compound derivatives could exhibit potent and selective anticancer activity. The combination of a strong halogen bond donor (iodine), a metabolic stabilizer and electronic modulator (fluorine), and a hydrophobicity-enhancing group (chlorine) presents a compelling chemical profile for targeted drug design.
Comparative Analysis: Benchmarking Against Known Anticancer Agents
To contextualize the potential of this compound derivatives, a comparison with established pyridine-based anticancer agents and standard chemotherapeutics is essential.
Comparison with Other Pyridine Derivatives
Several classes of pyridine derivatives have demonstrated significant in vitro and in vivo anticancer activity. For instance, thieno[2,3-b]pyridines have been shown to potently inhibit prostate cancer growth by inducing G2/M cell cycle arrest and apoptosis.[6] Similarly, certain pyridone derivatives have exhibited promising cytostatic effects in liver and breast cancer cells.[4]
| Compound Class | Mechanism of Action | Observed Effects | Reference |
| Thieno[2,3-b]pyridines | G2/M cell cycle arrest, Apoptosis induction | Potent inhibition of prostate cancer cell growth | [6] |
| Pyridone Derivatives | G2/M phase arrest, Apoptosis induction | Inhibition of liver and breast cancer cell proliferation | [4] |
| Imidazo[1,2-a]pyridines | Inhibition of AKT/mTOR pathway, Cell cycle arrest, Apoptosis induction | Cytotoxicity in melanoma and cervical cancer cells | [7] |
Comparison with Standard Chemotherapeutics
Doxorubicin and Sorafenib are two widely used anticancer drugs that serve as important benchmarks for evaluating novel therapeutic agents.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to broad-spectrum cytotoxic activity.[11][12][13] It is used in the treatment of a wide range of cancers, including breast, lung, and ovarian cancers.[13]
-
Sorafenib: A multi-kinase inhibitor, sorafenib targets several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including VEGFR and PDGFR.[14] It is primarily used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5][15][16]
A key differentiator for novel pyridine derivatives would be an improved therapeutic window, with high potency against cancer cells and lower toxicity towards normal cells.
Experimental Evaluation of Anticancer Efficacy: Detailed Protocols
The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the anticancer efficacy of novel compounds like this compound derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing the Pathways and Processes
To better understand the potential mechanisms of action and the experimental workflows, the following diagrams are provided.
Caption: In Vitro Evaluation Workflow for Anticancer Efficacy.
Caption: Potential Signaling Pathways Targeted by Pyridine Derivatives.
Future Directions and Conclusion
While the direct anticancer efficacy of this compound derivatives awaits empirical validation, the analysis of their structural features and comparison with related compounds strongly suggests a promising therapeutic potential. The unique combination of halogen substituents may confer enhanced potency, selectivity, and favorable pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other novel pyridine derivatives.
The path forward necessitates the synthesis of a library of this compound analogues and their rigorous testing using the assays described herein. Such studies will not only elucidate the true anticancer potential of this novel chemical class but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of pyridine-based anticancer agents. The insights gained will be invaluable for the rational design of the next generation of targeted cancer therapies.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. chempanda.com [chempanda.com]
- 11. scispace.com [scispace.com]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. ijssst.info [ijssst.info]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalysts for C-F Bond Activation
Introduction: The Challenge and Opportunity of the C-F Bond
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 120 kcal/mol.[1] This inherent strength makes organofluorine compounds exceptionally stable, a property leveraged extensively in pharmaceuticals, agrochemicals, and materials science.[2] However, this stability presents a formidable challenge for synthetic chemists. The selective activation and functionalization of C-F bonds—transforming a point of stability into a handle for molecular construction—is a highly sought-after goal. Success in this area unlocks new retrosynthetic pathways, particularly for the late-stage functionalization of complex molecules, a critical process in drug development.
Among the various transition metals explored for this task, palladium has emerged as a particularly versatile and effective catalyst.[3][4] This guide provides a comparative analysis of leading palladium catalyst systems for C-F bond activation, grounded in mechanistic principles and supported by experimental data. We will delve into the critical role of ligand and precursor selection, compare the performance of different catalytic systems, and provide actionable experimental protocols for researchers in the field.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in cleaving a C-F bond is profoundly influenced by the choice of the palladium precursor (typically a Pd(0) or Pd(II) salt) and, most critically, the ancillary ligand. The ligand modulates the steric and electronic properties of the metal center, which is paramount for facilitating the key step: oxidative addition of the C-F bond to the palladium catalyst.[3]
The Crucial Role of Ligands
Electron-rich and sterically bulky phosphine ligands are generally the most effective for C-F activation. The high electron density on the palladium center, induced by the ligand, is necessary to promote the oxidative addition of the strong C-F bond. Bulky ligands facilitate the subsequent reductive elimination step and help maintain a coordinatively unsaturated, catalytically active species.
-
Buchwald-type Biaryl Phosphines: Ligands such as BrettPhos are highly effective, particularly for activating C-F bonds in multifluoro-aromatics.[3] Their steric bulk and electron-donating properties create a highly active Pd(0) center.
-
Chelating Diphosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 1,3-bis(diphenylphosphino)propane (DPPP) have shown success, especially in cross-coupling reactions where the chelation effect can promote oxidative addition and stabilize the catalytic intermediate.[3] For instance, a DPPF-PdCl₂ system is effective in the cross-coupling of difluorobenzene with aryl Grignard reagents.[3]
-
Trialkylphosphines: Simple, bulky phosphines like tricyclohexylphosphine (PCy₃) are also competent ligands for specific applications, such as the coupling of fluoroaromatics with Grignard reagents.[3]
Performance Data of Representative Palladium Catalysts
The choice of catalyst system dictates the reaction's scope, efficiency, and selectivity. The following table summarizes the performance of several palladium systems in various C-F bond activation reactions, providing a snapshot of their relative capabilities.
| Reaction Type | Substrate | Catalyst System | Conditions | Yield (%) | TOF (h⁻¹) | Reference |
| Suzuki Coupling | ortho-Nitrofluorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃, DME, 80 °C | High | ~1.1 | [3] |
| Grignard Coupling | ortho-Difluorobenzene | DPPF-PdCl₂ (1 mol%) | PhMgCl, THF | 91 | ~1.9 | [3] |
| Hydrosilylation | Multifluorophenyl-pyridine | Pd(OAc)₂ / BrettPhos | Et₃SiH, Base | up to 98 | ~3.1 | [3] |
| Sonogashira Coupling | Fluoroaromatics | Pd₂(dba)₃ / XPhos | LiHMDS, Toluene | Moderate-Good | ~2.2 | [3] |
| Coupling with Hydrazones | Electron-deficient Fluoroaromatics | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃, Dioxane, 110 °C | up to 70 | ~1.8 | [3][5] |
Mechanistic Considerations: The Catalytic Cycle
Understanding the underlying mechanism is key to rational catalyst design and reaction optimization. For most palladium-catalyzed C-F activations, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation (or related coupling step), and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0)L₂ species attacking the C-F bond of the fluoroaromatic substrate. This is typically the rate-determining step due to the high strength of the C-F bond. An electron-rich palladium center is crucial for this step to occur, resulting in a Pd(II) intermediate (Ar-Pd(II)-F).[3]
-
Transmetalation/Coupling: The Ar-Pd(II)-F intermediate then reacts with a coupling partner (e.g., an organoboron reagent in Suzuki coupling, an organomagnesium reagent in Grignard coupling). This step involves the transfer of the organic group from the coupling partner to the palladium center, displacing the fluoride ion.
-
Reductive Elimination: The final step is the reductive elimination from the resulting diaryl-Pd(II) intermediate. This forms the new C-C bond in the product and regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.
A specialized case involves the stereodivergent functionalization of gem-difluoroalkenes, where the choice between a Pd(0) and a Pd(II) manifold can selectively produce different product stereoisomers.[1][6] The Pd(0) pathway often involves a chelation-assisted C-F bond oxidative addition, while the Pd(II) pathway can proceed through a migratory insertion and subsequent β-fluoride elimination.[1][6]
Experimental Protocols: A Practical Guide
The following protocol provides a detailed, step-by-step methodology for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling of a polyfluoroaryl oxazoline, a reaction that proceeds via selective ortho C-F activation.[7] This protocol is designed to be a self-validating system for researchers.
Synthesis of 2-(2,3,4,5-Tetrafluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Objective: To demonstrate a reliable method for palladium-catalyzed C-F bond arylation.
Materials:
-
2-(Pentafluorophenyl)-4,5-dihydro-4,4-dimethyloxazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (0.04 equiv)
-
Cesium carbonate [Cs₂CO₃] (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply (for inert atmosphere)
Workflow Diagram:
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2-(pentafluorophenyl)-4,5-dihydro-4,4-dimethyloxazole, phenylboronic acid, Pd(OAc)₂, DPPF, and Cs₂CO₃.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via a syringe. The typical concentration is 0.1 M with respect to the starting fluoroaromatic substrate.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(2,3,4,5-tetrafluorophenyl)-4,5-dihydro-4,4-dimethyloxazole.
Conclusion and Future Outlook
Palladium catalysis has proven to be a powerful tool for tackling the formidable challenge of C-F bond activation. The development of sophisticated, electron-rich, and sterically demanding phosphine ligands has been instrumental in this success, enabling a range of cross-coupling reactions on previously inert fluoroaromatics. As this guide has illustrated, a deep understanding of the interplay between ligand, substrate, and mechanism is essential for achieving high efficiency and selectivity.
The field continues to evolve, with ongoing research focused on developing more active and robust catalysts that can operate under milder conditions and with broader substrate scopes. The activation of traditionally non-reactive C(sp³)-F bonds remains a significant frontier. Future innovations in catalyst design, perhaps incorporating bimetallic systems or novel ligand architectures, will undoubtedly continue to expand the synthetic utility of C-F bond activation, empowering chemists to construct complex molecules with greater precision and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 3. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 6-Chloro-3-fluoro-2-iodopyridine and Its Structural Analogs in Drug Discovery
Introduction: The Strategic Value of Polysubstituted Pyridines
In the intricate landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its presence in a vast number of FDA-approved drugs and its ability to act as a polar, ionizable aromatic system that can enhance the bioavailability of drug candidates.[1][2] Among the myriad of functionalized pyridines, 6-chloro-3-fluoro-2-iodopyridine stands out as a particularly versatile and powerful building block. Its utility stems from the distinct and orthogonally reactive nature of its three halogen substituents, which allows for precise, stepwise chemical modifications—a critical advantage in the multi-step synthesis of complex pharmaceutical agents.
This guide provides an in-depth comparison of this compound with its key structural analogs. We will explore the causal relationships behind experimental choices, present comparative data, and offer validated protocols to empower researchers in drug development to make informed decisions when selecting building blocks for their synthetic campaigns.
The Foundational Scaffold: Deconstructing this compound
The strategic utility of this molecule is best understood by examining the individual role of each halogen substituent, a concept governed by fundamental chemical principles.
-
The 2-Iodo Group: The carbon-iodine bond is the most labile among the carbon-halogen bonds (excluding astatine). This makes the iodine atom an excellent leaving group, pre-eminently suited for transition metal-catalyzed cross-coupling reactions.[3] It serves as the primary, most reactive handle for introducing molecular complexity.
-
The 6-Chloro Group: The carbon-chlorine bond is significantly stronger and less reactive in cross-coupling reactions compared to the C-I bond.[3] This allows it to remain intact under the milder conditions used to react the iodo group. It can be functionalized in a subsequent step using more forcing reaction conditions or targeted via nucleophilic aromatic substitution (SNAr), providing a secondary site for modification.
-
The 3-Fluoro Group: Fluorine's unique properties—high electronegativity and small atomic radius—make it a strategic addition in drug design.[4] It is often used to block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing a drug's metabolic stability and half-life.[5][6] Furthermore, its electron-withdrawing nature can modulate the basicity (pKa) of the pyridine nitrogen and its ability to form specific interactions like hydrogen or halogen bonds can enhance binding affinity to a biological target.[7][8]
This inherent hierarchy of reactivity is the cornerstone of its application, enabling chemists to build complex molecules with surgical precision.
Comparative Analysis of Structural Analogs
The choice of a building block is a critical decision that influences the entire drug discovery cascade. Below, we compare this compound to its common structural analogs, providing the rationale for choosing one over the other.
Analogs Varying at the Primary Coupling Site (Position 2)
The most common modification involves changing the primary reactive handle at the C-2 position, typically substituting iodine for bromine.
-
Key Analog: 6-Chloro-3-fluoro-2-bromopyridine
-
Performance Comparison: The fundamental difference lies in the reactivity for palladium-catalyzed cross-coupling reactions, which follows the general order: I > Br > Cl .[3]
-
This compound (Parent Compound): The C-I bond's high reactivity allows for coupling under mild conditions (e.g., lower temperatures, weaker bases). This selectivity is crucial to prevent unwanted side reactions at the C-Cl bond.
-
6-Chloro-3-fluoro-2-bromopyridine (Analog): The C-Br bond is less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more sophisticated catalyst systems with bulky ligands) to achieve a reaction.[3] This can be an advantage if the desired downstream chemistry is incompatible with the milder conditions used for iodides, but it reduces the reactivity window for selective functionalization.
-
Causality Behind Experimental Choice: A researcher would choose the iodo- derivative for maximum reactivity and selectivity in the initial coupling step. The bromo- analog is a viable, often more cost-effective alternative when slightly more aggressive conditions are acceptable or when the subsequent synthetic steps require a less labile starting material.
Table 1: Comparative Reactivity of Halopyridines in Suzuki-Miyaura Cross-Coupling
| Feature | C-I Bond (e.g., 2-Iodopyridine) | C-Br Bond (e.g., 2-Bromopyridine) | C-Cl Bond (e.g., 2-Chloropyridine) |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | >100 °C, often requires specialized ligands |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.[3] | Often requires more active catalysts or ligands (e.g., phosphine ligands like XPhos).[3] | Requires highly active catalyst systems (e.g., Buchwald or Fu pre-catalysts). |
| Key Advantage | High selectivity for sequential coupling. | Good balance of stability and reactivity. | Cost-effective starting material. |
Analogs Varying at the Bioisosteric Site (Position 3)
The fluorine atom at C-3 is a classic example of a bioisosteric replacement for hydrogen, designed to enhance pharmacokinetic properties.[9]
-
Key Analogs: 6-Chloro-2-iodopyridine (unsubstituted); 6-Chloro-2-iodo-3-methylpyridine
-
Performance Comparison:
-
Unsubstituted Analog (6-Chloro-2-iodopyridine): This simpler building block is useful when the metabolic stability and binding modulation offered by fluorine are not required. Its synthesis is often more straightforward. However, the lack of fluorine means a potential site for metabolic attack remains open.
-
Methylated Analog (6-Chloro-2-iodo-3-methylpyridine): Replacing fluorine with a methyl group introduces a different set of properties. The methyl group adds steric bulk and is electron-donating, which will increase the basicity of the pyridine nitrogen. While it can also block metabolism, it significantly increases lipophilicity, which may negatively impact solubility.
-
Causality Behind Experimental Choice: The fluoro- derivative is the superior choice when the primary goal is to improve metabolic stability without significantly altering the molecule's size or introducing high lipophilicity.[10] The unsubstituted analog is a baseline scaffold, while the methyl analog is used to probe steric tolerance and electronic effects in a target's binding pocket.
Table 2: Influence of C-3 Substitution on Physicochemical Properties
| Substituent at C-3 | Key Property Changes | Typical Application in Drug Design |
| -F (Fluorine) | Blocks metabolism, modulates pKa, can enhance binding affinity, minimal steric impact.[4] | Improving pharmacokinetic profile (ADMET). |
| -H (Hydrogen) | Baseline, no electronic or steric influence beyond the core scaffold. | Initial SAR studies, when metabolic stability is not a concern. |
| -CH₃ (Methyl) | Increases steric bulk and lipophilicity, weak electron-donating effect. | Probing for steric and hydrophobic interactions in the binding site. |
| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing, significantly increases lipophilicity, can block metabolism. | Drastically altering electronic properties and improving membrane permeability. |
Analogs with Alternative Substitution Patterns
The regiochemistry of the halogens dictates the final geometry of the drug candidate, which is critical for target engagement.
-
Key Analogs: 2-Chloro-4-iodopyridine; 5-Bromo-2-chloro-4-fluoro-3-iodopyridine[11]
-
Performance Comparison: These are not direct analogs but alternative building blocks that offer a different spatial arrangement of reactive sites.
-
2-Chloro-4-iodopyridine: Here, the primary coupling site (iodine) is at C-4. This leads to a completely different vector for substituent introduction compared to the C-2 iodo parent. This is a critical choice when structure-activity relationship (SAR) studies indicate that substitution is required at the 4-position of the pyridine ring.
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: This highly functionalized scaffold provides multiple, distinct reactive sites. Following the reactivity hierarchy (I > Br > Cl), a chemist could perform three sequential cross-coupling reactions, enabling the synthesis of complex, penta-substituted pyridines.[11]
-
Causality Behind Experimental Choice: The choice of substitution pattern is dictated entirely by the SAR of the target. If the pharmacophore model requires substituents at positions 4 and 6, then a 2,4-disubstituted pyridine is the logical choice. If maximum complexity and diversification are desired from a single core, a tri- or tetra-halogenated pyridine offers the most possibilities.
Visualizing Synthetic Strategy and Logic
Diagrams can clarify the complex decision-making and reaction pathways involved in utilizing these building blocks.
Caption: Sequential functionalization workflow for a multi-halogenated pyridine.
Caption: Decision tree for selecting a pyridine analog based on SAR goals.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the selective coupling at the C-2 iodo position of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 6-chloro-3-fluoro-2-(aryl)pyridine via a selective Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Protocol:
-
Catalyst Pre-formation (Justification): While pre-catalysts are available, forming the active Pd(0) species in situ from a stable Pd(II) precursor like Pd(OAc)₂ is common practice. PPh₃ serves as both a ligand to stabilize the palladium and as a reducing agent.
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.04 equiv.) in half of the total volume of degassed 1,4-dioxane. Stir for 15-20 minutes at room temperature. The solution should turn from a pale yellow/brown to a clearer, light yellow, indicating the formation of the Pd(0)L₂ complex.
-
-
Reagent Addition (Justification): The order of addition is important to prevent degradation of the boronic acid. The base is crucial for the transmetalation step of the catalytic cycle.[12][13]
-
To the catalyst solution, add this compound (1.0 equiv.) and the arylboronic acid (1.1 equiv.).
-
In a separate flask, dissolve K₂CO₃ (2.5 equiv.) in the degassed water.
-
Add the aqueous base solution and the remaining degassed 1,4-dioxane to the reaction flask via cannula or syringe.
-
-
Reaction Execution and Monitoring (Self-Validation): The temperature is kept moderate (80-90 °C) to ensure selective reaction at the highly reactive C-I bond while leaving the C-Cl bond untouched.[3]
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress every 1-2 hours by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting iodopyridine. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification (Justification): A standard aqueous workup removes the inorganic salts and base, followed by chromatographic purification to isolate the desired product from any unreacted starting material or homocoupled byproducts.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Polysubstituted Pyridines: A Cost-Effectiveness Analysis of 6-Chloro-3-fluoro-2-iodopyridine
Abstract
The strategic synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical and agrochemical development.[1][2] These N-heterocyclic scaffolds are prevalent in a vast array of commercial products, driving a continuous need for efficient, scalable, and cost-effective manufacturing routes. This guide presents an in-depth analysis of 6-Chloro-3-fluoro-2-iodopyridine, a versatile tri-substituted building block, evaluating its cost-effectiveness in large-scale synthesis compared to viable alternatives. We will dissect the interplay between raw material cost, reaction efficiency, process complexity, and overall yield to provide a clear framework for researchers, chemists, and process development professionals.
The Strategic Value of Orthogonal Reactivity in Pyridine Synthesis
The synthetic utility of a polysubstituted aromatic compound is often dictated by the ability to selectively functionalize specific positions. Polyhalogenated pyridines are exemplary in this regard, leveraging the differential reactivity of carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions. The established reactivity hierarchy in palladium-catalyzed systems is C-I > C-Br > C-OTf > C-Cl , a principle governed by bond dissociation energies. The weaker C-I bond undergoes oxidative addition to the palladium catalyst far more readily than the stronger C-Cl bond.[3][4]
This compound is designed to exploit this principle. It possesses three distinct reactive vectors:
-
A highly reactive C-I bond at the 2-position, ideal for initial, mild cross-coupling reactions.
-
A less reactive C-Cl bond at the 6-position, which can be engaged for a subsequent transformation under more forcing conditions.
-
A generally inert C-F bond at the 3-position, which modifies the electronic properties of the ring and can serve as a metabolic blocking point or participate in specific nucleophilic aromatic substitution (SNAr) reactions.[5]
This built-in orthogonality allows for the sequential and regioselective introduction of different substituents, a highly desirable feature for building molecular complexity efficiently.
Caption: Reactivity hierarchy of this compound.
Comparative Analysis: Defining the Alternatives
To assess the cost-effectiveness of this compound, we must compare it against logical synthetic alternatives for creating a disubstituted pyridine. The primary competitors are not necessarily other tri-halogenated pyridines, but rather different strategic approaches.
-
Alternative 1: 2,6-Dichloro-3-fluoropyridine. This common precursor is significantly cheaper per kilogram. However, achieving selective mono-functionalization of the electronically similar C-Cl bonds is challenging and often results in a mixture of mono- and di-substituted products, complicating purification and lowering the yield of the desired intermediate. The initial cross-coupling requires a more active and expensive catalyst system and higher temperatures.[6]
-
Alternative 2: A Multi-Step Sequential Synthesis. This approach involves starting with a cheaper, simpler pyridine (e.g., 2-amino-3-fluoropyridine) and sequentially installing the required halogen atoms and functional groups. While the initial raw material cost is low, this strategy suffers from an increased number of synthetic steps, which invariably lowers the overall yield and dramatically increases the Process Mass Intensity (PMI) due to additional solvents, reagents, and purification cycles.
A Case Study: Large-Scale Suzuki-Miyaura Coupling
To provide a quantitative comparison, we will model a hypothetical large-scale Suzuki-Miyaura reaction to synthesize a key pharmaceutical intermediate, 6-Chloro-3-fluoro-2-(4-methoxyphenyl)pyridine . We will compare the process starting from This compound versus 2,6-Dichloro-3-fluoropyridine .
Experimental Protocol 1: Using this compound
This protocol leverages the high reactivity of the C-I bond, allowing for milder conditions and a less expensive, classical palladium catalyst.
-
Reactor Setup: To a 100 L glass-lined reactor, charge this compound (5.00 kg, 19.42 mol), 4-methoxyphenylboronic acid (3.25 kg, 21.36 mol, 1.1 equiv), and Tetrakis(triphenylphosphine)palladium(0) (224 g, 0.194 mol, 1 mol%).
-
Inerting: Purge the reactor with nitrogen for 30 minutes.
-
Solvent & Base Addition: Add a degassed solution of 2M sodium carbonate (29.1 L) followed by degassed 1,4-dioxane (50 L).
-
Reaction: Heat the mixture to 85°C and maintain for 4-6 hours, monitoring for completion by HPLC.
-
Workup & Isolation: Cool the reactor to 20°C. Separate the aqueous layer. Wash the organic layer with brine (20 L). Concentrate the organic layer under reduced pressure. Crystallize the product from isopropanol to yield the final product.
Experimental Protocol 2: Using 2,6-Dichloro-3-fluoropyridine
This protocol requires a more advanced catalyst system and higher temperatures to activate the less reactive C-Cl bond.[6]
-
Reactor Setup: To a 100 L glass-lined reactor, charge 2,6-Dichloro-3-fluoropyridine (3.24 kg, 19.42 mol), 4-methoxyphenylboronic acid (3.25 kg, 21.36 mol, 1.1 equiv), Palladium(II) acetate (44 g, 0.194 mol, 1 mol%), and SPhos (159 g, 0.388 mol, 2 mol%).
-
Inerting: Purge the reactor with nitrogen for 30 minutes.
-
Solvent & Base Addition: Add anhydrous toluene (50 L) followed by finely ground potassium phosphate (8.25 kg, 38.84 mol, 2.0 equiv).
-
Reaction: Heat the mixture to 110°C and maintain for 12-18 hours, monitoring for completion by HPLC. Note: The reaction is often sluggish and may produce significant homocoupling and di-substitution byproducts.
-
Workup & Isolation: Cool the reactor to 20°C. Quench with water (30 L). Filter the batch to remove inorganic salts. Separate the aqueous layer. The organic layer requires extensive column chromatography to separate the desired mono-substituted product from starting material, di-substituted byproduct, and homocoupled boronic acid.
Quantitative Cost-Effectiveness Comparison
The following table provides an estimated comparison based on typical bulk pricing and expected process outcomes.
| Parameter | Route 1 (Using C-I Bond) | Route 2 (Using C-Cl Bond) | Rationale & Justification |
| Starting Material Cost | High (~$300/kg) | Low (~$80/kg) | Iodo-compounds are inherently more expensive due to the cost of iodine and specialized synthesis. |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Route 1 uses a standard, relatively inexpensive Pd(0) catalyst. Route 2 requires a more expensive, specialized Buchwald ligand (SPhos) for efficient C-Cl activation.[6] |
| Reaction Conditions | 85°C, 4-6 hours | 110°C, 12-18 hours | Milder conditions reduce energy costs and are gentler on sensitive functional groups. |
| Expected Yield | 85-95% | 40-60% (of desired product) | Route 1 is highly selective. Route 2 suffers from competing di-substitution and other side reactions, significantly lowering the yield of the target molecule.[6][7] |
| Purification Method | Crystallization | Column Chromatography | The high selectivity of Route 1 allows for simple crystallization. The complex mixture from Route 2 necessitates expensive and solvent-intensive industrial-scale chromatography. |
| Process Mass Intensity (PMI) | Low | High | Route 2's lower yield and need for chromatography dramatically increase solvent and silica gel waste. |
| Calculated Cost per Mole | Lower | Higher | Despite the higher initial raw material cost, the superior yield, cheaper catalyst, and simpler purification of Route 1 result in a more cost-effective process on a large scale. |
Strategic Decision Framework
The choice of starting material is not merely a question of catalogue price but a holistic assessment of the entire synthetic process. The following workflow illustrates the decision-making logic.
Caption: Decision workflow for selecting a pyridine building block.
Conclusion and Expert Recommendation
While the upfront cost of this compound is substantially higher than its dichlorinated analogue, it is a classic example of "process economy over raw material economy." For large-scale synthesis where predictability, purity, and efficiency are paramount, the investment in this advanced building block is unequivocally justified.
The cost savings realized through:
-
Higher, more reliable yields.
-
Reduced reaction times and energy consumption.
-
Use of less expensive catalyst systems.
-
Vastly simplified downstream processing and waste reduction.
cumulatively outweigh the initial material expense. Therefore, for the development of complex, high-value molecules in the pharmaceutical and agrochemical industries, This compound represents the more cost-effective and strategically sound choice for scalable and reliable manufacturing.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grandviewresearch.com [grandviewresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
The Synthetic Versatility of 6-Chloro-3-fluoro-2-iodopyridine: A Comparative Guide to the Biological Activity of its Derivatives
For Immediate Release
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical determinant of synthetic feasibility and ultimate biological efficacy. The highly functionalized heterocyclic compound, 6-Chloro-3-fluoro-2-iodopyridine, has emerged as a versatile and powerful building block for the synthesis of a diverse array of novel molecules with significant therapeutic potential. The strategic placement of three distinct halogen atoms on the pyridine ring offers chemists a toolkit for selective and sequential chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized from this pivotal precursor, supported by experimental data and methodological insights.
The Strategic Advantage of a Tri-halogenated Pyridine Scaffold
The inherent reactivity differences among the iodo, chloro, and fluoro substituents on the pyridine ring are the cornerstone of its synthetic utility. The carbon-iodine bond is the most labile and is thus highly amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the initial introduction of a wide variety of substituents at the 2-position. The chlorine atom at the 6-position offers a secondary site for nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions. The fluorine atom at the 3-position, being the most stable, often remains in the final molecule, where its high electronegativity can favorably influence pharmacokinetic properties such as metabolic stability and binding affinity. This tiered reactivity allows for a programmed and efficient approach to molecular diversification.
Comparative Biological Activities of Synthesized Derivatives
Pyrazolopyridine Derivatives: Novel Antibacterial Agents
The fusion of a pyrazole ring to the pyridine core has yielded compounds with promising antibacterial activity. The synthesis of pyrazolo[1,5-a]pyridine derivatives often proceeds through an initial Sonogashira coupling at the 2-iodo position of this compound, followed by intramolecular cyclization.
A comparative study of pyrazolopyrimidine analogues has shown that these compounds can act as inhibitors of bacterial enzymes, such as those in the isoprenoid biosynthesis pathway.[1] For instance, a series of pyrazolopyrimidine compounds were evaluated for their ability to inhibit the growth of Burkholderia thailandensis and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Pyrazolopyrimidine Derivatives [1]
| Compound | Concentration (mM) | Zone of Inhibition (mm) against B. thailandensis | Zone of Inhibition (mm) against P. aeruginosa |
| Kanamycin (Control) | 0.1 | 18 | 15 |
| Compound 29 | 0.1 | 16 | 12 |
| Compound X | 0.1 | 12 | 8 |
| Compound Y | 0.1 | 10 | 7 |
As the data indicates, Compound 29 demonstrated significant inhibitory activity, comparable to the control antibiotic, kanamycin.[1] Further studies using Saturation Transfer Difference NMR (STD-NMR) suggested that these compounds interact with the bacterial enzyme IspE, indicating a potential mechanism of action.[1]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Burkholderia thailandensis) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 0.1 mM).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
Workflow for Pyrazolopyridine Synthesis and Evaluation
Caption: Synthetic and screening workflow for pyrazolopyridine antibacterials.
Pyrido[2,3-d]pyrimidine Derivatives: Potent Kinase Inhibitors with Anticancer Activity
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting various protein kinases. The synthesis of these derivatives from this compound typically involves a sequence of cross-coupling and cyclization reactions to build the fused pyrimidine ring.
A recent study detailed the synthesis of a series of pyrido[2,3-d]pyrimidine derivatives and their evaluation as PIM-1 kinase inhibitors, a target implicated in several cancers, including breast cancer.[2] The cytotoxic activity of these compounds was assessed against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Table 2: Cytotoxicity and PIM-1 Kinase Inhibition of Pyrido[2,3-d]pyrimidine Derivatives [2]
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (nM) |
| Staurosporine (Control) | 5.07 | 5.07 | 16.7 |
| Compound 4 | 0.57 | 1.13 | 11.4 |
| Compound 10 | 4.16 | 1.88 | 17.2 |
| Compound 11 | 1.31 | 0.99 | Not Tested |
The results highlight Compound 4 as a particularly potent derivative, with sub-micromolar cytotoxicity against MCF-7 cells and potent PIM-1 kinase inhibition, surpassing the activity of the control compound, staurosporine.[2] Further investigation revealed that Compound 4 induced apoptosis in MCF-7 cells and arrested the cell cycle in the G1 phase, providing insights into its mechanism of anticancer action.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathway Implicated in PIM-1 Kinase Activity
Caption: Simplified PIM-1 signaling and inhibition by Compound 4.
Future Directions and Conclusion
The strategic use of this compound as a starting material provides a robust platform for the generation of diverse and biologically active molecules. The ability to selectively functionalize the different halogenated positions through well-established synthetic methodologies allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships. The examples of pyrazolopyridine antibacterials and pyrido[2,3-d]pyrimidine anticancer agents presented here are just a glimpse into the vast potential of this versatile scaffold.
Future research will undoubtedly focus on exploring a wider range of chemical transformations, such as Buchwald-Hartwig amination and Suzuki-Miyaura couplings at the 6-chloro position, to introduce further diversity. The development of derivatives with dual or multi-targeted activities is also a promising avenue. As our understanding of the molecular drivers of disease continues to grow, the ability to rapidly synthesize and screen novel compounds derived from scaffolds like this compound will be instrumental in the discovery of the next generation of therapeutics.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-fluoro-2-iodopyridine
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, field-proven protocol for the proper disposal of 6-Chloro-3-fluoro-2-iodopyridine, a halogenated pyridine derivative. As a compound containing chlorine, fluorine, and iodine, it falls under the classification of halogenated organic waste, necessitating specific handling and disposal procedures to mitigate risks and ensure regulatory compliance. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with the knowledge for safe and responsible chemical handling.
Hazard Assessment and Chemical Profile
The compound is a solid at room temperature. The presence of chlorine and iodine atoms classifies it unequivocally as a halogenated organic compound, which is a critical determinant for its waste stream segregation.[2] Improper disposal, such as mixing with non-halogenated waste or pouring it down the drain, can lead to dangerous chemical reactions, complicate waste treatment processes, and violate environmental regulations.[3][4]
The following table summarizes key physical, chemical, and safety parameters for this compound and its analogs. This data is essential for a comprehensive risk assessment prior to handling or disposal.
| Parameter | Value / Information | Source(s) |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₅H₂ClFIN | [5] |
| Molecular Weight | 257.43 g/mol | [5] |
| Physical State | Solid | |
| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Category 4)Serious Eye Damage (Category 1) | |
| Hazard Statements (Inferred) | H302: Harmful if swallowedH318: Causes serious eye damage | [1] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | |
| Occupational Exposure Limits | OSHA PEL: Not AvailableNIOSH REL: Not AvailableACGIH TLV: Not Available | [6] |
| Waste Classification | Halogenated Organic Waste | [2][7] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Before handling the chemical in any capacity, ensure appropriate controls are in place.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][8] Ensure an emergency eyewash station and safety shower are readily accessible.[2][8]
-
Personal Protective Equipment :
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Waste Stream : Establish a dedicated waste container specifically for "Halogenated Organic Waste."[3][7]
-
Avoid Mixing : Never mix this compound waste with non-halogenated organic solvents, aqueous waste, or incompatible materials like strong acids or bases.[3][8] Cross-contamination complicates the disposal process and can lead to hazardous reactions.
The integrity of the waste container is critical for preventing leaks and ensuring clear communication of its contents.
-
Container Type : Use a chemically compatible, leak-proof container with a secure, screw-top cap.[3][7] High-density polyethylene or glass containers are generally suitable.[4] Ensure the container is in good condition with no cracks or residue.[3]
-
Labeling : The container must be labeled clearly before the first drop of waste is added.[7] The label must include:
Waste must be stored safely within the laboratory prior to its removal.
-
Secure Storage : Keep the sealed waste container in a designated and secure satellite accumulation area.[2]
-
Maintain Closure : The container must remain closed at all times except when waste is actively being added.[7]
-
Incompatible Materials : Store the container away from heat sources and incompatible materials.[4][8]
Disposal must be handled by certified professionals.
-
Arrange Pickup : Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[2][4]
-
Documentation : Complete any required waste manifests or logbooks as per your institution's and local regulations.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate (If Necessary) : For large spills, evacuate the area and contact your institution's emergency response team.[7]
-
Don PPE : Before cleaning a small, manageable spill, don the full PPE described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][7] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[7][9]
-
Decontaminate : Clean the spill area thoroughly.
-
Label and Dispose : Label the container as "Spill Debris containing this compound" and dispose of it through the hazardous waste stream.[2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[1]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. 1211590-36-1|this compound|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
